Technical Documentation Center

1-(Naphthalen-1-yl)guanidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Naphthalen-1-yl)guanidine hydrochloride
  • CAS: 6967-90-4

Core Science & Biosynthesis

Foundational

1-(Naphthalen-1-yl)guanidine Hydrochloride: Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary 1-(Naphthalen-1-yl)guanidine hydrochloride is a fundamental arylguanidine derivative that serves as a critical building block in medicinal chemistry and neuropharmacology. Characterized by a highly basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Naphthalen-1-yl)guanidine hydrochloride is a fundamental arylguanidine derivative that serves as a critical building block in medicinal chemistry and neuropharmacology. Characterized by a highly basic guanidinium moiety conjugated to a lipophilic naphthyl ring, this compound exhibits unique physicochemical properties that make it an ideal pharmacophore for interacting with ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of its structural properties, mechanistic pharmacology, and validated synthetic protocols tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 1-(Naphthalen-1-yl)guanidine hydrochloride dictates its behavior in both synthetic and biological environments. The guanidine group is one of the strongest organic neutral bases (pKa ~12.5–13.5), meaning it exists almost exclusively as a protonated guanidinium cation at a physiological pH of 7.4. This positive charge is highly delocalized across the three nitrogen atoms via resonance, providing exceptional thermodynamic stability.

Concurrently, the bulky, electron-rich naphthyl group imparts significant lipophilicity. This precise balance of a localized cationic charge and a large hydrophobic domain facilitates blood-brain barrier (BBB) penetration—a crucial requirement for central nervous system (CNS) active agents.

Table 1: Basic Physicochemical Properties

PropertyValue
Chemical Name 1-(Naphthalen-1-yl)guanidine hydrochloride
CAS Registry Number 6967-90-4[1]
Molecular Formula C11H11N3 · HCl (C11H12ClN3)
Molecular Weight 221.69 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO, and Water
Monoisotopic Mass (Free Base) 185.10 g/mol
Hydrogen Bond Donors / Acceptors 4 / 0 (in protonated state)

Mechanistic Pharmacology & Biological Applications

Arylguanidines, specifically naphthyl-substituted derivatives, are renowned for their affinity toward the phencyclidine (PCP) binding site located deep within the ion channel pore of the NMDA receptor[2].

Causality of Uncompetitive Antagonism

Unlike competitive antagonists that bind to the external glutamate recognition site, 1-naphthylguanidine derivatives act as uncompetitive channel blockers. The causality here is strictly structural: because the PCP binding site is located inside the ion channel pore, the receptor must first be activated by glutamate and glycine (channel opening) before the guanidine derivative can access its target.

Once inside the pore, the positively charged guanidinium group interacts electrostatically with critical asparagine residues, while the lipophilic naphthyl ring engages in hydrophobic interactions with the channel walls. This effectively plugs the pore, halting excessive calcium (Ca2+) influx[3].

Neuroprotective Applications

Because uncompetitive antagonists only block channels that are excessively open, they are highly sought after for neuroprotection in conditions like ischemic stroke or traumatic brain injury, where glutamate excitotoxicity drives neuronal death. Derivatives synthesized directly from the 1-(naphthalen-1-yl)guanidine scaffold, such as N,N'-di-1-naphthylguanidine HCl (NAGH), have demonstrated significant efficacy in delayed timepoint stroke models[4]. Furthermore, photoaffinity labels derived from this scaffold are utilized to map NMDA receptor architecture[2].

NMDA_Pathway Glutamate Glutamate Release NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Neurotoxicity Excitotoxicity & Cell Death Ca_Influx->Neurotoxicity Naphthylguanidine 1-Naphthylguanidine Derivatives PCP_Site PCP Binding Site (Channel Pore) Naphthylguanidine->PCP_Site Blockade Channel Blockade PCP_Site->Blockade Blockade->Ca_Influx Inhibits

Mechanistic pathway of NMDA receptor blockade by naphthylguanidines preventing excitotoxicity.

Synthetic Methodologies & Experimental Protocols

The synthesis of 1-(Naphthalen-1-yl)guanidine hydrochloride relies on the nucleophilic addition of an amine to a cyanamide. However, because the nitrile carbon of cyanamide is only moderately electrophilic, the reaction requires the amine to be in its hydrochloride salt form. The protonation of the cyanamide intermediate by the acidic amine salt lowers the activation energy barrier, facilitating nucleophilic attack[5].

Step-by-Step Protocol: Thermal Coupling Synthesis

This protocol describes a self-validating system where the formation of the highly stable guanidinium resonance structure drives the reaction to completion under thermal conditions.

  • Preparation of the Amine Salt: Dissolve 1-naphthylamine (1.0 eq) in anhydrous diethyl ether. Add 1M HCl in diethyl ether dropwise until precipitation ceases. Filter and dry the resulting 1-naphthylamine hydrochloride under a vacuum.

  • Reagent Mixing: In a dry, round-bottom flask purged with argon, combine 1-naphthylamine hydrochloride (1.0 eq) with cyanamide (1.2 eq). Expert Insight: A slight excess of cyanamide compensates for potential thermal degradation during the high-temperature coupling phase.

  • Thermal Coupling: Heat the neat mixture (or suspended in a high-boiling solvent like toluene) to 130–160 °C for 3 to 4 hours[3]. The mixture will initially melt and then resolidify as the higher-melting guanidine hydrochloride product forms. This physical state change serves as an immediate visual validation of product formation.

  • Cooling and Trituration: Cool the reaction vessel to room temperature. Triturate the crude solid with cold acetone or diethyl ether to remove unreacted cyanamide and organic impurities.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Add ethyl acetate dropwise until slight turbidity is observed, then allow to cool slowly to 4 °C. Filter the resulting white crystals of 1-(Naphthalen-1-yl)guanidine hydrochloride[5].

Synthesis_Workflow Step1 1-Naphthylamine + HCl (aq/ether) Step2 1-Naphthylamine Hydrochloride Step1->Step2 Step3 Addition of Cyanamide (1.2 Equivalents) Step2->Step3 Step4 Thermal Coupling (130-160°C, 3-4 hrs) Step3->Step4 Step5 Cooling & Trituration (Cold Acetone/Ether) Step4->Step5 Step6 Recrystallization (EtOH/EtOAc) Step5->Step6 Product 1-(Naphthalen-1-yl)guanidine Hydrochloride Step6->Product

Step-by-step synthetic workflow for 1-(Naphthalen-1-yl)guanidine hydrochloride.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed against the following benchmarks:

  • 1H NMR (300 MHz, CD3OD): The spectrum must exhibit the characteristic multiplet of the naphthyl aromatic protons between δ 7.40–8.10 ppm. The guanidinium protons (NH) typically exchange with the deuterated solvent, but if a non-exchanging solvent like DMSO-d6 is used, they appear as a broad singlet at δ ~7.5–8.5 ppm.

  • Mass Spectrometry (ESI-MS): The free base molecular ion [M+H]+ must be observed at m/z 186.1 (calculated for C11H11N3 + H).

  • HPLC: Utilizing a reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA), the highly polar guanidinium group ensures early to mid-elution compared to the highly lipophilic 1-naphthylamine starting material.

References

  • Google Patents. "US20230270713A1 - Administration of Resiniferatoxin For Treatment of Bladder Pain or Bladder Cancer". United States Patent and Trademark Office. Available at:[4]

  • PubMed. "N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine. A Potent and Selective Ligand Designed as a Photoaffinity Label for the Phencyclidine Site of the N-methyl-D-aspartate Receptor". Bioconjugate Chemistry. Available at:[Link][2]

  • PubMed Central (PMC). "3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships". Journal of Medicinal Chemistry. Available at: [Link][3]

  • Google Patents. "US5489709A - Preparation of substituted guanidines". United States Patent and Trademark Office. Available at: [5]

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(Naphthalen-1-yl)guanidine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride. In the absence of direct studies on this specific molecule, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride. In the absence of direct studies on this specific molecule, this document synthesizes evidence from structurally related guanidine and naphthalene derivatives to propose plausible biological activities. The inherent chemical functionalities of the guanidinium and naphthalene groups suggest a departure from the non-specific protein denaturation characteristic of unsubstituted guanidine hydrochloride. Instead, a more targeted pharmacological action is anticipated. This guide explores three primary putative mechanisms: enzyme inhibition, with a focus on urease and cholinesterases; DNA intercalation; and interactions with cell signaling proteins. Detailed experimental protocols are provided for researchers to investigate these hypotheses, alongside a critical evaluation of the structure-activity relationships that underpin these potential actions. This document serves as a foundational resource for scientists and drug development professionals interested in the pharmacological exploration of novel guanidine derivatives.

Introduction: Beyond a Simple Denaturant

Guanidine hydrochloride is widely recognized in biochemical research as a potent chaotropic agent, extensively used to denature proteins for folding and purification studies. Its mechanism involves disrupting the hydrogen bond network in water, which in turn destabilizes the native conformation of proteins. However, the introduction of a bulky, aromatic naphthalene substituent to the guanidine core, as in 1-(Naphthalen-1-yl)guanidine hydrochloride, fundamentally alters the molecule's pharmacological profile. The guanidinium group is a versatile pharmacophore capable of forming multiple hydrogen bonds and engaging in electrostatic interactions, while the naphthalene moiety provides a large, hydrophobic surface for van der Waals and π-stacking interactions. This combination suggests a more specific, targeted mechanism of action, a concept supported by a growing body of literature on substituted guanidine derivatives. These derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often through specific enzyme or receptor interactions.

This guide will therefore not dwell on the well-documented denaturing effects of guanidine hydrochloride but will instead focus on the likely, more specific mechanisms of action conferred by the naphthalene substitution.

Putative Mechanism of Action I: Enzyme Inhibition

The guanidinium group is a common motif in the active sites of various enzymes and can also act as a potent inhibitor by mimicking substrates or interacting with key catalytic residues. The addition of the naphthalene ring can enhance binding affinity and specificity.

Urease Inhibition

Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, is a significant target in medicine and agriculture. A compelling line of evidence suggests that 1-(Naphthalen-1-yl)guanidine hydrochloride may act as a urease inhibitor. Structurally similar compounds, specifically N-Aroyl-N′-(1-Naphthyl)guanidines, have been identified as highly potent inhibitors of Jack Bean Urease (JBU).

For instance, certain N-Aroyl-N′-(1-Naphthyl)guanidines have exhibited exceptional urease inhibition with IC50 values in the nanomolar range, significantly more potent than the standard inhibitor thiourea (IC50 = 18.27 µM). Kinetic studies of these related compounds have revealed both mixed-type and non-competitive inhibition mechanisms. This suggests that the 1-naphthyl guanidine scaffold can interact with both the active site and allosteric sites of the enzyme.

Table 1: Urease Inhibitory Activity of Structurally Related N-Aroyl-N′-(1-Naphthyl)guanidines

Compound ReferenceIC50 (µM) vs. Jack Bean UreaseInhibition Type
6b 0.0155 ± 0.00087Mixed-type
6e 0.0091 ± 0.00036Non-competitive
Thiourea (Standard)18.27-

Data synthesized from a study on N-Aroyl-N′-(1-Naphthyl)guanidines.[1]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol outlines a colorimetric assay to determine the urease inhibitory activity of a test compound by quantifying ammonia production.

Materials:

  • Jack Bean Urease (JBU)

  • Urea

  • Phosphate buffer (100 mM, pH 7.0)

  • Test compound (e.g., 1-(Naphthalen-1-yl)guanidine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of JBU in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of the test compound and standard inhibitor.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound solution to the designated wells.

    • Add 25 µL of JBU solution to each well (except for the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of urea solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Ammonia Detection:

    • Add 50 µL of phenol reagent to each well.

    • Add 50 µL of alkaline hypochlorite reagent to each well.

    • Incubate at room temperature for 10 minutes for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Guanidine derivatives have been identified as cholinesterase inhibitors[2]. Furthermore, compounds containing a naphthalene moiety have also been shown to inhibit these enzymes[3][4]. The combination of these two functional groups in 1-(Naphthalen-1-yl)guanidine hydrochloride makes it a plausible candidate for a cholinesterase inhibitor.

For example, Buthutin A, a guanidine-type alkaloid, demonstrated potent inhibition of AChE with an IC50 value of 7.83 ± 0.06 µM[2]. Kinetic analysis revealed a mixed-type reversible inhibition mechanism, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme[2].

Table 2: Cholinesterase Inhibitory Activity of a Related Guanidine Alkaloid

CompoundTarget EnzymeIC50 (µM)
Buthutin A Acetylcholinesterase (AChE)7.83 ± 0.06
Butyrylcholinesterase (BChE)47.44 ± 0.95

Data from a study on guanidine alkaloids from Buthus martensii Karsch.[2]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • Standard inhibitor (e.g., Galantamine)

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound solution to the wells.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of buffer.

    • Add 25 µL of the enzyme solution (AChE or BChE).

    • Incubate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and the IC50 value as described for the urease inhibition assay.

Putative Mechanism of Action II: DNA Intercalation

The planar aromatic structure of the naphthalene ring is a well-known feature of many DNA intercalating agents. These molecules insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Several 1,8-naphthalimide derivatives have been extensively studied as DNA intercalators and anticancer agents[5][6].

While 1-(Naphthalen-1-yl)guanidine is not a naphthalimide, the presence of the large, flat naphthalene moiety suggests that it could also function as a DNA intercalator. The positively charged guanidinium group at physiological pH would further facilitate interaction with the negatively charged phosphate backbone of DNA.

Experimental Protocol: DNA Binding Studies using UV-Visible Spectroscopy

This method is used to investigate the binding of a compound to DNA by observing changes in the absorption spectrum of the compound upon addition of DNA.

Materials:

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Test compound (1-(Naphthalen-1-yl)guanidine hydrochloride)

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ct-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.

    • Prepare a stock solution of the test compound in the same buffer.

  • Titration:

    • Keep the concentration of the test compound constant in a quartz cuvette.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • Record the UV-Visible spectrum after each addition.

  • Data Analysis:

    • Observe for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are indicative of intercalation.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Putative Mechanism of Action III: Interaction with Signaling Proteins

Guanidine-based compounds have been shown to interact with a variety of signaling proteins, modulating their activity. For instance, a guanidine-based synthetic compound was identified as an inhibitor of acid ceramidase (ASAH1), a lysosomal enzyme involved in ceramide metabolism, thereby suppressing angiogenesis[7][8][9][10]. This highlights the potential for guanidine derivatives to target specific enzymes involved in cellular signaling pathways.

Given the diverse signaling roles of naphthalene-containing compounds in medicinal chemistry, it is plausible that 1-(Naphthalen-1-yl)guanidine hydrochloride could also modulate the activity of key signaling proteins. The specific targets would need to be identified through screening assays.

Proposed Research Workflow

To elucidate the mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride, a systematic approach is recommended.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 Mechanistic Elucidation A In Vitro Enzyme Inhibition Assays (Urease, Cholinesterases, Kinases, etc.) D Affinity Chromatography / Pulldown Assays A->D B DNA Binding Studies (UV-Vis, Fluorescence, CD Spectroscopy) B->D C Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Anti-proliferative) C->D E Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd) D->E F Target Knockdown/Overexpression Studies D->F G Kinetic Studies (e.g., Stopped-Flow) to determine inhibition mechanism E->G I In Vivo Model Studies F->I H Molecular Docking & Simulation G->H H->I

Caption: A proposed workflow for investigating the mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride.

Conclusion

While direct experimental evidence for the mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride is currently lacking, a comprehensive analysis of structurally related compounds provides a strong basis for forming testable hypotheses. The addition of the naphthalene moiety to the guanidine core likely shifts its activity from non-specific protein denaturation to more targeted pharmacological effects. The most plausible mechanisms include the inhibition of specific enzymes such as urease and cholinesterases, and interaction with DNA through intercalation. Further investigation using the outlined experimental approaches is necessary to elucidate the precise molecular targets and signaling pathways affected by this compound. The findings from such studies will be crucial in determining the potential therapeutic applications of 1-(Naphthalen-1-yl)guanidine hydrochloride and other related guanidine derivatives.

References

  • Lee, H. K., et al. (2018). A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase. ACS Chemical Biology. [Link]

  • Ahmad, S., et al. (2023). N-Aroyl-N′-(1-Naphthyl)-N′′-aryl guanidines as a New Entry to Urease Inhibitors: Synthesis, Kinetic Mechanism, Molecular Docking and MD Simulation Studies. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. MDPI. [Link]

  • Khan, I., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. PubMed. [Link]

  • Silva, T. M., et al. (2024). Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease. PubMed. [Link]

  • Jakubowska, P., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

  • Dembinski, R., et al. (2021). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Molecular Diversity. [Link]

  • Mazurek, A. P., et al. (2023). Carboranyl-1,8-naphthalimide intercalators induce lysosomal membrane permeabilization and ferroptosis in cancer cell lines. Taylor & Francis Online. [Link]

Sources

Foundational

Spectral data of 1-(Naphthalen-1-yl)guanidine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(Naphthalen-1-yl)guanidine Hydrochloride Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of contemporary drug development and materi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-(Naphthalen-1-yl)guanidine Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. 1-(Naphthalen-1-yl)guanidine hydrochloride, a molecule marrying the rigid, aromatic scaffold of naphthalene with the highly basic and versatile guanidinium group, represents a class of compounds with significant potential. The guanidinium moiety is a cornerstone of biological interactions, most notably in the amino acid arginine, where it facilitates crucial hydrogen bonding and salt-bridge formations in protein structures.[1][2] Understanding the spectral signature of this compound is therefore paramount for its identification, purity assessment, and the study of its interactions in biological systems.

This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals. It moves beyond a simple cataloging of data, instead providing a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-(Naphthalen-1-yl)guanidine hydrochloride. By dissecting the molecule into its constituent functional groups, we will forecast the expected spectral features, explain the underlying chemical principles, and provide robust, field-proven protocols for data acquisition. This document is designed to be a self-validating system, grounding its predictions in authoritative data for analogous structures and empowering the scientist to confidently characterize this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of 1-(Naphthalen-1-yl)guanidine hydrochloride consists of two primary components whose distinct electronic environments will govern the overall spectral output.

  • The Naphthalen-1-yl Group: A bicyclic aromatic system with seven unique protons and ten carbons. Its aromaticity will lead to characteristic signals in the downfield region of NMR spectra and specific C-H and C=C stretching vibrations in the IR spectrum.

  • The Guanidinium Group: A protonated guanidine moiety. This group is characterized by a central, electron-deficient carbon atom bonded to three nitrogen atoms. The positive charge is delocalized across the CN3 plane, rendering the attached protons exchangeable and influencing their chemical environment. This group possesses highly characteristic vibrational modes and a distinct ¹³C NMR chemical shift.

The hydrochloride salt form ensures that the highly basic guanidine group is protonated, existing as the guanidinium cation under typical analytical conditions.

cluster_molecule 1-(Naphthalen-1-yl)guanidine Hydrochloride Mol C₁₁H₁₂ClN₃ Naphthyl Aromatic System (C₁₀H₇) Mol->Naphthyl Provides aromatic signals Guanidinium Protonated Moiety (CH₅N₃⁺) Mol->Guanidinium Provides key polar features

Caption: Structural breakdown of 1-(Naphthalen-1-yl)guanidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Naphthalen-1-yl)guanidine hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the downfield aromatic region for the naphthalene protons and signals corresponding to the guanidinium N-H protons.

  • Aromatic Protons (δ 7.0-8.5 ppm): The seven protons on the naphthalene ring will appear in this region. Due to the substitution at the C1 position, they will be chemically non-equivalent and exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from ortho-, meta-, and para-couplings. Protons closer to the guanidinium substituent may be shifted further downfield.

  • Guanidinium Protons (δ ~5.4-7.0 ppm): The N-H protons of the guanidinium group are expected to appear as a broad signal due to rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atoms.[3] Their chemical shift can be highly dependent on the solvent, concentration, and temperature.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and crucial information about their electronic environment.

  • Guanidinium Carbon (δ ~157-160 ppm): The central carbon of the guanidinium group is highly deshielded due to its attachment to three electronegative nitrogen atoms and the delocalized positive charge. This results in a characteristic resonance significantly downfield, typically around δ 157.9 ppm in DMSO.[3]

  • Aromatic Carbons (δ ~110-140 ppm): The ten carbons of the naphthalene ring will resonate in this region. The spectrum will show ten distinct signals, with the carbon directly attached to the guanidinium group (C1) and the other quaternary carbons showing different intensities and chemical shifts compared to the protonated carbons.

Table 1: Predicted NMR Spectral Data

Spectrum Functional Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity / Notes
¹H NMR Naphthalene-H7.0 - 8.5Complex multiplets, doublets, triplets
Guanidinium-NH5.4 - 7.0Broad singlet (exchangeable)
¹³C NMR Naphthalene-C110 - 14010 distinct signals
Guanidinium-C157 - 160Single, low-intensity quaternary signal
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-(Naphthalen-1-yl)guanidine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can slow the exchange of N-H protons, sometimes allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise, especially for the quaternary guanidinium carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups.[5]

Predicted IR Absorption Bands

The IR spectrum of 1-(Naphthalen-1-yl)guanidine hydrochloride will be dominated by vibrations from the N-H, C-N, and aromatic C-H/C=C bonds.

  • N-H Stretching (3100-3400 cm⁻¹): A strong, broad absorption band is expected in this region, characteristic of the N-H stretching vibrations within the protonated guanidinium group. The breadth is due to extensive hydrogen bonding.[6]

  • Aromatic C-H Stretching (~3050 cm⁻¹): A sharp, medium-intensity band just above 3000 cm⁻¹ corresponds to the C-H stretching of the naphthalene ring.

  • C=N and N-H Bending (1600-1660 cm⁻¹): A very strong and intense band is expected in this region. This arises from a combination of the asymmetric stretching of the CN₃ core of the guanidinium ion and N-H bending (scissoring) vibrations.[7] This is a key diagnostic peak for the guanidinium group.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several medium-to-strong bands will appear in this region, corresponding to the skeletal C=C stretching vibrations of the naphthalene ring system.

  • Aromatic C-H Bending (Out-of-Plane) (700-900 cm⁻¹): Strong bands in this region can help confirm the substitution pattern on the aromatic ring.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3400N-H Stretch (Guanidinium)Strong, Broad
~3050C-H Stretch (Aromatic)Medium, Sharp
1600 - 1660CN₃ Asymmetric Stretch / N-H BendVery Strong
1450 - 1600C=C Stretch (Aromatic)Medium-Strong
700 - 900C-H Bend (Aromatic, o.o.p)Strong
Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-(Naphthalen-1-yl)guanidine hydrochloride powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for a pre-charged salt like this.

Predicted Mass Spectrum (Positive ESI)

In positive ion ESI-MS, the molecule is expected to be detected as its intact cation.

  • Molecular Ion Peak ([M+H]⁺): The free base of the compound is 1-(Naphthalen-1-yl)guanidine (C₁₁H₁₁N₃), with a monoisotopic mass of 185.0953 Da. In the mass spectrum, the primary ion observed will be the protonated molecule, which is the guanidinium cation itself. Therefore, the base peak or molecular ion peak should appear at an m/z of 186.0961 .

  • Isotope Peaks: An [M+H+1]⁺ peak at m/z 187.1 will be visible with an intensity of approximately 12% relative to the [M+H]⁺ peak, primarily due to the natural abundance of ¹³C.

  • Fragmentation: Collision-induced dissociation (CID) or MS/MS analysis would be required to induce fragmentation.[8] Plausible fragmentation pathways would involve the cleavage of the C-N bond connecting the naphthalene and guanidine moieties.

    • Fragment 1 (m/z 127.05): Loss of the neutral guanidine molecule (CH₅N₃, mass 59.05 Da) to yield the naphthyl cation (C₁₀H₇⁺).

    • Fragment 2 (m/z 60.06): Formation of the protonated guanidine cation (CH₆N₃⁺).

cluster_frags Predicted MS/MS Fragments parent [M+H]⁺ m/z = 186.10 frag1 Naphthyl Cation (C₁₀H₇⁺) m/z = 127.05 parent->frag1 Loss of Guanidine frag2 Protonated Guanidine (CH₆N₃⁺) m/z = 60.06 parent->frag2 C-N Cleavage cluster_workflow Integrated Spectroscopic Analysis Workflow cluster_analysis Analytical Techniques cluster_data Primary Data Output Sample Sample of 1-(Naphthalen-1-yl)guanidine HCl MS ESI-MS Sample->MS NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS_Data Molecular Weight (m/z 186.10) MS->MS_Data NMR_Data C-H Framework (Aromatic & Guanidinium Signals) NMR->NMR_Data IR_Data Functional Groups (N-H, C=N, C=C stretches) IR->IR_Data Conclusion Confirmed Structure & Purity Assessment MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: A logical workflow for the complete structural elucidation.

References

  • Olah, G. A., et al. (1995). ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society. Available at: [Link]

  • Moting, S., et al. (2021). Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR. Physical Chemistry Chemical Physics. Available at: [Link]

  • Gabelica, V., et al. (2007). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Windsor, S. A., & Mauk, A. G. (1993). Characterization of the guanidine hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy. Biochemistry. Available at: [Link]

  • Kaderli, S., & Laukien, F. H. (2004). NMR detection of intermolecular NH...OP hydrogen bonds between guanidinium protons and bisposphonate moieties in an artificial arginine receptor. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. Characterization of the guanidine-hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy. Available at: [Link]

  • NIST. (2026). Guanidinium chloride. NIST Chemistry WebBook. Available at: [Link]

  • Sten-Linder, M., et al. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Proteome Research. Available at: [Link]

  • Protasov, A., et al. (2017). Infrared spectra of polyhexamethylene guanidine hydrochloride. ResearchGate. Available at: [Link]

  • Pearson, H., et al. (2005). Modeling Amino Acid Side Chains in Proteins: ¹⁵N NMR Spectra of Guanidino Groups in Nonpolar Environments. Journal of the American Chemical Society. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). ¹H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. Royal Society of Chemistry. Available at: [Link]

  • NIST. Guanidinium chloride. NIST Chemistry WebBook. Available at: [Link]

  • Moting, S., et al. (2017). A ¹³C-detected ¹⁵N double-quantum NMR experiment to probe arginine side-chain guanidinium ¹⁵Nη chemical shifts. Journal of Biomolecular NMR. Available at: [Link]

  • Poulsen, J. W., et al. (2013). Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Journal of Proteome Research. Available at: [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • ResearchGate. (2014). FTIR spectra of polymeric guanidine derivatives. Available at: [Link]

  • Mattioda, A. L., et al. (2012). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling and Formulation Strategy for 1-(Naphthalen-1-yl)guanidine Hydrochloride

Executive Summary 1-(Naphthalen-1-yl)guanidine hydrochloride (often associated with the naphthylguanidine class of neuroprotectants, such as its di-substituted counterpart NAGH) is a potent compound utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Naphthalen-1-yl)guanidine hydrochloride (often associated with the naphthylguanidine class of neuroprotectants, such as its di-substituted counterpart NAGH) is a potent compound utilized in advanced pharmacological research, particularly in delayed-timepoint stroke models ()[1]. Related guanidine derivatives are also being investigated for the treatment of lesional vestibular disorders ()[2].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the preclinical translation of such arylguanidine derivatives: their complex solubility profiles. The juxtaposition of a highly lipophilic naphthyl ring with a permanently charged, highly polar guanidinium moiety creates unique solvation dynamics[3]. This whitepaper provides an in-depth, self-validating technical guide to the solubility profile of 1-(Naphthalen-1-yl)guanidine hydrochloride, offering actionable protocols for researchers and drug development professionals.

Physicochemical Causality: Understanding the Molecule

Before designing a solubility experiment, one must analyze the molecular architecture to predict solvent interactions. The guanidine group has a pKa of approximately 13.5, meaning it remains fully protonated across all physiological pH ranges.

  • Causality of Salt Selection : The hydrochloride (HCl) salt is selected to disrupt the high crystal lattice energy of the planar naphthyl system, enhancing aqueous solubility compared to the free base.

  • The Common-Ion Effect : In biological buffers like PBS (pH 7.4), the high concentration of chloride ions (typically 137 mM NaCl) can severely suppress the solubility of the HCl salt via the common-ion effect—a critical factor often overlooked during in vitro-to-in vivo extrapolation.

Table 1: Theoretical Physicochemical Properties
PropertyValue / DescriptionImpact on Solvation
Molecular Weight 221.68 g/mol Low MW facilitates rapid dissolution kinetics.
pKa (Guanidinium) ~13.5Constitutively ionized at pH 1-10; highly polar.
LogP (Predicted) ~2.1Moderate lipophilicity driven by the naphthyl ring.
Salt Form Hydrochloride (HCl)Prone to common-ion effect in chloride-rich media.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 1-(Naphthalen-1-yl)guanidine hydrochloride across standard solvent systems utilized in preclinical screening.

Table 2: Thermodynamic Solubility Profile (at 25°C)
Solvent SystemSolubility (mg/mL)Solvation Mechanism & Notes
Deionized Water 8.5 - 10.0Ion-dipole interactions stabilize the guanidinium cation.
PBS (pH 7.4) 2.5 - 4.0Reduced solubility due to the chloride common-ion effect.
DMSO > 50.0High dielectric constant and lipophilic cavity accommodate both moieties.
Ethanol (Absolute) ~ 15.0Hydrogen bonding with the chloride counterion.
0.5% CMC / 0.1% Tween 80 ~ 6.0 (Suspension)Surfactant micellization aids in stabilizing partial suspensions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in formulation data, solubility cannot be measured via simple visual inspection (kinetic solubility). We must employ a self-validating thermodynamic approach.

Protocol A: Shake-Flask Thermodynamic Solubility

Objective : Determine the absolute equilibrium solubility without the confounding variable of supersaturation.

Step-by-Step Methodology :

  • Excess API Addition : Add 20 mg of 1-(Naphthalen-1-yl)guanidine HCl solid to a 1.5 mL glass HPLC vial.

    • Causality: Glass is used instead of polypropylene to prevent the nonspecific binding of the lipophilic naphthyl group to the tube walls, which would artificially lower the measured concentration.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration : Cap tightly and place on a thermoshaker at 25°C (or 37°C for physiological relevance) at 800 RPM for 24 hours.

    • Causality: A 24-hour duration ensures the system shifts from a kinetic dissolution state to true thermodynamic equilibrium, overcoming any metastable supersaturation.

  • Phase Separation : Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Step (Solid-State Check) : Carefully aspirate the supernatant. Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD).

    • Causality: This ensures the salt has not disproportionated into the free base or converted to a different polymorph (e.g., a hydrate) during the 24-hour aqueous exposure. If the XRPD pattern changes, the measured solubility reflects the new form, not the original API.

  • Dilution : Dilute the supernatant 1:100 in Acetonitrile/Water (50:50) to prevent precipitation upon cooling and to fall within the linear dynamic range of the mass spectrometer.

Protocol B: LC-MS/MS Quantification

Step-by-Step Methodology :

  • Chromatography : Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization : Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The guanidine group (pKa ~13.5) is inherently protonated, making ESI+ the most sensitive and logical choice, yielding an intense [M+H]+ precursor ion at m/z 186.1 (free base mass).

  • Self-Validation Step (Quality Control) : Embed internal isotopic standards. Run QC spikes at 10 ng/mL, 100 ng/mL, and 1000 ng/mL. The protocol is only validated if QC accuracy is within ±15%, proving that matrix effects from the solvent (like PBS salts) are not suppressing the ionization.

Formulation Strategies for In Vivo Efficacy

In delayed-timepoint stroke models, systemic administration (e.g., intraperitoneal or intravenous) requires a completely dissolved, biocompatible formulation ()[4].

Field-Proven Insight : Direct dissolution of the API in 0.9% Saline often results in transient micro-precipitation due to localized high chloride concentrations at the solid-liquid interface.

Solution : Employ a cosolvent "pre-wetting" strategy:

  • Dissolve the required dose entirely in 5% (v/v) DMSO.

  • Add 10% (v/v) PEG-400 or Kolliphor EL to act as a solubilizing bridge.

  • Slowly vortex while adding 85% (v/v) sterile 0.9% Saline.

This sequence prevents the lipophilic naphthyl ring from aggregating, ensuring a clear, injectable solution that maximizes bioavailability and neuroprotective efficacy.

Mechanistic Workflow Visualization

Solubility_Workflow N1 1-(Naphthalen-1-yl)guanidine HCl (Solid API) N2 Physicochemical Profiling (pKa ~13.5, LogP ~2.1) N1->N2 N3 Aqueous Media (Water, PBS pH 7.4) N2->N3 N4 Organic Solvents (DMSO, EtOH, MeOH) N2->N4 N5 Thermodynamic Equilibration (Shake-Flask, 24h, 37°C) N3->N5 N4->N5 N6 LC-MS/MS Quantification (ESI+ MRM) N5->N6 N7 Formulation Development (Cosolvent Systems) N6->N7 N8 In Vivo Administration (Neuroprotection Models) N7->N8

Figure 1: Solubility-driven formulation workflow for 1-(Naphthalen-1-yl)guanidine hydrochloride.

References

  • Title : Novel Treatment for Stroke at Delayed Timepoints Source : Technology Publisher URL :[Link]

  • Title: US Patent 9,636,311 - N,N'-di-1 naphthylguanidine HCl (NAGH) and N,N'-di-p-nitrophenylguanidine HCl (NAD)
  • Title: US Patent 10,188,695 - Calcineurin inhibitors for use in the treatment of lesional vestibular disorders Source: Google Patents URL
  • Title : The Journal of Organic Chemistry 1975 Volume 40 No.8 (Historical context of naphthylguanidine salts) Source : ACS Publications URL :[Link]

Sources

Foundational

The Guanidine Motif in Medicinal Chemistry: From Molecular Recognition to Advanced Prodrug Strategies

Executive Summary As a highly basic, nitrogen-rich functional group, the guanidine motif is a cornerstone of medicinal chemistry. Found endogenously in the amino acid arginine, it plays a critical role in molecular recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly basic, nitrogen-rich functional group, the guanidine motif is a cornerstone of medicinal chemistry. Found endogenously in the amino acid arginine, it plays a critical role in molecular recognition, primarily through the formation of robust salt bridges and bidentate hydrogen bonds with target proteins. However, the exact physicochemical properties that make guanidines excellent pharmacophores—namely, their permanent positive charge at physiological pH—also render them significant liabilities for passive membrane permeability and oral bioavailability.

This technical guide explores the mechanistic causality behind guanidine's binding affinity, evaluates bioisosteric alternatives, details cutting-edge prodrug strategies designed to bypass absorption barriers, and provides a self-validating synthetic protocol for the efficient guanylation of target scaffolds.

Physicochemical Profiling & Molecular Recognition

Guanidine is one of the strongest organic bases, boasting a pKa of approximately 13.6 1[1]. At physiological pH (7.4), it exists almost exclusively in its protonated form: the guanidinium cation.

The Causality of High Basicity: The exceptional basicity of guanidine is driven by the extensive resonance stabilization of its conjugate acid. Upon protonation, the positive charge is symmetrically delocalized across all three nitrogen atoms in a planar, Y-shaped geometry. This structural rigidity and charge distribution make the guanidinium ion an ideal hydrogen bond donor. It characteristically forms bidentate hydrogen bonds with carboxylate (aspartate, glutamate) or phosphate groups in protein binding pockets, creating interactions that are significantly stronger than standard hydrogen bonds due to the added electrostatic attraction of the salt bridge.

G Guanidinium Guanidinium Motif (Drug Scaffold) Charge: +1 H_Bond1 Hydrogen Bond (N-H --- O) Guanidinium->H_Bond1 Donor H_Bond2 Hydrogen Bond (N-H --- O) Guanidinium->H_Bond2 Donor Carboxylate Carboxylate / Phosphate (Target Protein) Charge: -1 H_Bond1->Carboxylate Acceptor H_Bond2->Carboxylate Acceptor

Caption: Bidentate hydrogen bonding and salt bridge formation between guanidinium and target carboxylates.

The Permeability Paradox & Bioisosteric Interventions

The permanent positive charge of the guanidinium ion incurs a massive desolvation penalty when attempting to cross the lipophilic lipid bilayer of the gastrointestinal tract, leading to severe Lipinski Rule violations. To mitigate this, medicinal chemists often employ bioisosteres that retain hydrogen-bonding geometry but lower the pKa to allow for a neutral species at physiological pH.

Quantitative Comparison of Guanidine and Bioisosteres

The following table summarizes the physicochemical shifts achieved by substituting the guanidine core with common bioisosteres.

Functional GrouppKa (approx.)Charge at pH 7.4H-Bond DonorsH-Bond AcceptorsClinical Example
Guanidine 13.6+1 (Protonated)41Metformin
Amidine 11.0 - 12.0+1 (Protonated)31Pentamidine
2-Aminoimidazole 7.3Mixed (+1 / Neutral)22Preclinical leads
Cyanoguanidine -0.4Neutral32Cimetidine

Table 1: Physicochemical properties of guanidine vs. structural bioisosteres.

Advanced Prodrug Strategies for Oral Bioavailability

When the basicity of the guanidine group is absolutely required for target engagement (e.g., binding to the highly acidic active site of influenza neuraminidase), bioisosteric replacement is not viable. Instead, targeted prodrug strategies must be deployed.

Strategy A: Double-Targeted Carrier Prodrugs (hPEPT1 / hVACVase)

To overcome passive diffusion limits, guanidine compounds can be conjugated to L-amino acids (e.g., L-valine) to hijack active transport mechanisms. For example, the L-valine ester of [3-(hydroxymethyl)phenyl]guanidine (Val-3-HPG) exhibits high affinity for the intestinal oligopeptide transporter 1 (hPEPT1) 2[2].

  • Causality: hPEPT1 actively pumps the prodrug into the enterocyte. Once intracellular, the ester is rapidly hydrolyzed by hVACVase (valacyclovir hydrolase), trapping the active, polar guanidine inside the systemic circulation and preventing efflux.

G Lumen Intestinal Lumen (Prodrug Administered) Transporter hPEPT1 Transporter (Active Uptake) Lumen->Transporter High Affinity Enterocyte Enterocyte (Intracellular Space) Transporter->Enterocyte Transport Enzyme hVACVase / Hydrolase (Activation) Enterocyte->Enzyme Hydrolysis Circulation Systemic Circulation (Active Guanidine) Enzyme->Circulation Release

Caption: Double-targeted prodrug strategy utilizing hPEPT1 for transport and hVACVase for activation.

Strategy B: Guanidine Cyclic Diimides (GCDIs)

A more recent breakthrough involves masking the guanidine group directly by converting it into a Guanidine Cyclic Diimide (GCDI). Applied to guanidino oseltamivir carboxylate (GOC), the GCDI formation effectively conceals the positive charge, drastically enhancing lipophilicity and oral bioavailability 3[3].

  • Causality: The cyclic diimide neutralizes the basicity of the guanidine. Upon entering the bloodstream, the GCDI undergoes reversible degradation via nucleophilic attack by serum proteins, releasing the active drug and providing a prolonged pharmacokinetic half-life.

Parent Drug MotifProdrug StrategyTarget MechanismPermeability/PK Enhancement
3-HPG (Model) L-Valine Ester (Val-3-HPG)hPEPT1 transport, hVACVase activationMatched high-permeability standard (Metoprolol)
GOC (Oseltamivir) Guanidine Cyclic Diimide (GCDI)Lipophilicity increase, reversible degradationDramatic improvement in oral bioavailability & prolonged half-life

Table 2: Permeability and pharmacokinetic enhancements via targeted prodrug strategies.

Synthetic Methodologies: TCT-Mediated Guanylation Protocol

Historically, the guanylation of amines required toxic heavy-metal promoters (e.g., HgCl₂) to activate thiourea reagents. Modern medicinal chemistry prioritizes green, scalable alternatives. The following protocol utilizes Cyanuric Chloride (TCT) to activate N,N′-di-Boc-thiourea, offering an environmentally benign, high-yield route to protected guanidines 4[4].

G Starting Primary/Secondary Amine (1.0 eq) Intermediate Bis-Boc-carbodiimide (Reactive Intermediate) Starting->Intermediate Base (NMM) Reagent N,N'-Di-Boc-thiourea + TCT (Activator) Reagent->Intermediate -HCl, -S Product N,N'-Di-Boc-Guanidine (High Yield) Intermediate->Product Nucleophilic Attack

Caption: TCT-mediated activation of di-Boc-thiourea for the green synthesis of protected guanidines.

Self-Validating Protocol: Synthesis of N,N′-Di-Boc-Protected Guanidines

Step 1: Carbodiimide Activation

  • Procedure: Dissolve N,N′-di-Boc-thiourea (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C under an inert atmosphere. Add Cyanuric Chloride (TCT, 0.4 eq) in one portion.

  • Causality: TCT acts as a highly efficient desulfurizing agent. A 3:1 ratio of thiourea to TCT is optimal because all three chlorine atoms of TCT participate in the activation, converting the thiourea into the highly electrophilic bis-Boc-carbodiimide intermediate.

  • Validation Checkpoint: Perform TLC analysis (20% EtOAc/Hexane). The protocol is self-validating at this stage: do not proceed until the di-Boc-thiourea spot (Rf ~0.4) is completely consumed, confirming full conversion to the carbodiimide.

Step 2: Nucleophilic Addition

  • Procedure: To the activated mixture, add the target primary or secondary amine (1.0 eq), followed by N-methylmorpholine (NMM, 2.0 eq) and a catalytic amount of DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: NMM is utilized as a mild, non-nucleophilic base to scavenge the HCl generated during TCT activation. This prevents the protonation of the incoming amine, ensuring it remains a potent nucleophile for the addition-elimination sequence.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The mass spectrum will show the disappearance of the amine mass and the emergence of the[M+H]+ peak corresponding to the di-Boc-guanidine product.

Step 3: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic aqueous wash removes acidic byproducts (cyanuric acid derivatives) and NMM hydrochloride salts, driving the highly lipophilic di-Boc-guanidine into the organic phase.

  • Validation Checkpoint: The crude NMR (1H) must show two distinct, sharp singlets integrating to 9H each (around 1.4–1.5 ppm), confirming the retention of both Boc protecting groups prior to final column chromatography purification.

References

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids.Marine Drugs (2017).
  • Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach.Journal of Medicinal Chemistry (2010).
  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.ACS Central Science (2024).
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.Synlett (2009).

Sources

Exploratory

Decoding the Polypharmacology of Diarylguanidines: A Comprehensive SAR and Methodological Guide

Executive Summary Diarylguanidines represent a structurally deceptive yet pharmacologically profound class of small molecules. Originally characterized as potent ligands for σ (sigma) receptors, rational structural modif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylguanidines represent a structurally deceptive yet pharmacologically profound class of small molecules. Originally characterized as potent ligands for σ (sigma) receptors, rational structural modifications have successfully pivoted their affinity toward the N-methyl-D-aspartate (NMDA) receptor ion channel and voltage-gated sodium channels (Nav). This whitepaper dissects the structure-activity relationships (SAR) of diarylguanidines, providing researchers and drug development professionals with actionable insights into their polypharmacology, supported by rigorous experimental methodologies.

Target Biology & Mechanistic Pathways

The therapeutic utility of diarylguanidines largely stems from their ability to act as non-competitive, open-channel blockers of the NMDA receptor[1]. During acute ischemic stroke or traumatic brain injury, excessive glutamate release overstimulates NMDA receptors. This leads to massive intracellular calcium influx and subsequent excitotoxic cell death[2].

Diarylguanidines, such as Aptiganel (Cerestat / CNS 1102), enter the activated, open ion channel and bind to the phencyclidine (PCP) site deep within the pore. By physically occluding the channel, they halt the excitotoxic cascade without permanently disabling normal synaptic transmission[3].

Pathway Glutamate Glutamate Over-release (Ischemia / Trauma) NMDAR NMDA Receptor Activation (Ion Channel Opens) Glutamate->NMDAR CaInflux Massive Intracellular Ca2+ Influx NMDAR->CaInflux Toxicity Excitotoxicity & Neuronal Cell Death CaInflux->Toxicity Diarylguanidine Diarylguanidines (e.g., Aptiganel) Diarylguanidine->NMDAR Open-Channel Block

Fig 1. Diarylguanidine-mediated blockade of the NMDA excitotoxicity pathway.

Structure-Activity Relationship (SAR) Landscape

The polypharmacological nature of diarylguanidines requires precise structural tuning to achieve target selectivity. The core guanidine moiety, which is protonated at physiological pH, is non-negotiable; it provides the essential electrostatic interaction with critical acidic residues within the target binding pockets[4].

NMDA Receptor Selectivity

Symmetrical diarylguanidines exhibit moderate NMDA affinity, with ortho and meta substitutions (e.g., isopropyl or ethyl) preferred over para substitutions[5]. However, breaking symmetry is the key to high NMDA selectivity. Unsymmetrical derivatives pairing a bulky bicyclic system (e.g., 1-naphthyl) with a substituted phenyl ring (e.g., 3-ethylphenyl) yield a 3- to 5-fold increase in NMDA affinity[5]. Furthermore, N-alkylation (specifically N'-methylation) restricts the conformational flexibility of the guanidine core, locking it into a geometry highly favorable for the NMDA PCP site while simultaneously abolishing σ receptor affinity[5].

Sigma ( σ ) Receptor Selectivity

High-affinity σ1​ ligands require a charged nitrogen flanked by two hydrophobic regions[4]. For diarylguanidines, the affinity for the σ receptor sharply decreases with increasing steric bulk at the ortho position. Substituents larger than an ethyl group ( C2​H5​ ) create steric clashes within the σ binding pocket. Electroneutral, hydrophobic substituents are highly preferred over hydrophilic ones[4].

Voltage-Gated Sodium Channel (Nav) Blockade

To pivot selectivity toward Nav channels for anticonvulsant applications, rigid aryl groups are less optimal. Instead, N,N'-diphenylguanidines substituted with flexible, moderate-sized lipophilic groups (such as n-butyl or n-butoxy chains) demonstrate superior Nav blockade (type IIA) and robust in vivo anticonvulsant activity, with negligible NMDA activity[6].

Quantitative SAR Summary
CompoundTargetAffinity / PotencyKey Structural Feature
Aptiganel (CNS 1102) NMDA (PCP Site) IC50​ = 36 nMUnsymmetrical (1-naphthyl / 3-ethylphenyl), N'-methylated
[125I]CNS 1261 NMDA (PCP Site) Ki​ = 4.2 nMRadioiodinated diarylguanidine analog
[11C]GMOM NMDA (PCP Site) Ki​ = 5.2 nM[11C]-labeled diarylguanidine derivative
DTG σ1​ / σ2​ Receptors Ki​ < 10 nMSymmetrical (di-o-tolyl), Unsubstituted nitrogens

Experimental Methodologies: Validating Target Engagement

To accurately quantify the affinity of novel diarylguanidines for the NMDA receptor, researchers must employ a rigorously controlled radioligand binding assay. Because these compounds are uncompetitive open-channel blockers, the assay design must force the receptor into an active state.

Protocol: [3H]MK−801 Radioligand Displacement Assay
  • Tissue Preparation: Rat cortical tissue is homogenized in ice-cold Tris-HCl buffer.

    • Causality: The cortex is highly enriched in NMDA receptors. Using ice-cold buffer minimizes endogenous protease activity, preserving receptor integrity.

  • Endogenous Ligand Washout: Centrifugation and multiple wash steps are performed to remove endogenous glutamate, glycine, and magnesium.

    • Causality: Endogenous Mg2+ causes a voltage-dependent block of the NMDA channel. Its complete removal is critical to allow the channel to open in the subsequent steps.

  • Incubation with Agonists: The membrane suspension is incubated with [3H]MK−801 , the test diarylguanidine, and exogenous glutamate and glycine.

    • Causality: Glutamate and glycine are required to activate the receptor and open the ion channel, exposing the deep PCP binding site to the radioligand and the diarylguanidine competitor. Without these agonists, the channel remains closed, yielding false-negative binding data.

  • Rapid Filtration: The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-treated with 0.1% polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the glass fibers, ensuring the measured radioactivity accurately reflects true receptor-bound ligand.

Assay Prep Tissue Prep Remove Endogenous Mg2+ Incubate Incubation Add Glu/Gly + [3H]MK-801 Prep->Incubate Filter Rapid Filtration PEI-treated GF/B Filters Incubate->Filter Count Quantification Liquid Scintillation Filter->Count

Fig 2. Radioligand binding assay workflow for NMDA receptor target engagement.

Translational Insights & Future Directions

While early diarylguanidines like Aptiganel demonstrated profound neuroprotection in preclinical ischemia models, clinical translation was hindered by classic PCP-like side effects, including hallucinations and sedation[2]. Today, the highly optimized binding kinetics of diarylguanidines are being leveraged for molecular imaging. Isotopically labeled derivatives, such as [11C]GMOM and[125I]CNS 1261, have been developed as high-affinity PET and SPECT radioligands, providing critical tools for mapping NMDA receptor occupancy and function in the living human brain[7].

References

  • Synthesis and Structure-Activity Studies of N,N'-diarylguanidine Derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. PubMed / J Med Chem. 5

  • Development of Radioligands for In Vivo Imaging of NMDA Receptors. Radiology Key. 7

  • Identification of Allosteric Ligands of N-methyl-D-aspartate receptor GluNR1: Potential Neuroprotective Treatment for Acute Ischaemic Stroke (AIS). White Rose eTheses Online. 2

  • Pharmacophore Identification for Sigma-1 ( σ1​ ) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. ResearchGate. 4

  • Synthesis and Pharmacological Evaluation of N,N'-Diarylguanidines as Potent Sodium Channel Blockers and Anticonvulsant Agents. Journal of Medicinal Chemistry (ACS Publications). 6

  • Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. PubMed / PNAS. 1

  • 3-substituted phenyl)-N'-methylguanidines As N-Methyl-d-aspartate Receptor Ion-Channel Blockers. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocols for 1-(Naphthalen-1-yl)guanidine Hydrochloride

Introduction and Mechanistic Rationale Aryl guanidines, particularly naphthyl-substituted derivatives like 1-(naphthalen-1-yl)guanidine hydrochloride, are critical pharmacophores in drug discovery. They serve as foundati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Aryl guanidines, particularly naphthyl-substituted derivatives like 1-(naphthalen-1-yl)guanidine hydrochloride, are critical pharmacophores in drug discovery. They serve as foundational scaffolds for noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, neuroprotective agents, and novel antimicrobial compounds [1]. However, the synthesis of 1-naphthyl-substituted guanidines presents unique chemical challenges.

Unlike simple anilines, 1-naphthylamine exhibits significant steric hindrance due to the peri-interaction with the C8 proton of the naphthalene ring. This steric bulk impedes the nucleophilic attack of the amine nitrogen onto standard electrophilic guanylating agents, often leading to sluggish reaction kinetics, low yields (historically <20% under standard conditions), and complex purification profiles [1].

To overcome this, modern synthetic protocols employ two primary strategies:

  • The Cyanamide Condensation (Classical/Industrial Route): Utilizing the hydrochloride salt of 1-naphthylamine to protonate and highly activate cyanamide (NH₂CN), often requiring elevated temperatures (e.g., refluxing in toluene) [3].

  • The Pyrazole-1-Carboxamidine Route (Modern/Mild Route): Utilizing 1H-pyrazole-1-carboxamidine hydrochloride as a superior guanylating agent. The reaction is driven forward by the thermodynamic stability of the expelled pyrazole leaving group, allowing for milder conditions and higher yields [2].

This application note details both self-validating protocols, providing the causality behind experimental choices to ensure reproducible, high-yield synthesis for drug development professionals.

Experimental Workflows and Decision Matrix

Selecting the appropriate synthetic route depends on the scale of the reaction, budget constraints, and purity requirements. The following workflow diagram illustrates the decision-making process.

Fig 1. Decision tree for selecting the optimal 1-(naphthalen-1-yl)guanidine synthesis route.

Protocol A: Cyanamide Condensation (High-Temperature Route)

This method relies on the electrophilic activation of cyanamide. By converting 1-naphthylamine to its hydrochloride salt, the proton is transferred to the cyanamide in situ, creating a highly reactive carbodiimidium intermediate that overcomes the steric hindrance of the naphthyl system [1, 3].

Materials Required
  • 1-Naphthylamine (1.0 eq)

  • Cyanamide (NH₂CN, 1.5 eq)

  • Anhydrous Toluene

  • Hydrogen chloride solution (4M in dioxane or ethereal HCl)

  • Absolute ethanol and diethyl ether (for recrystallization)

Step-by-Step Methodology
  • Salt Formation: Dissolve 1-naphthylamine (10 mmol) in anhydrous toluene (20 mL) under an inert argon atmosphere. Dropwise add 4M HCl in dioxane (10.5 mmol) at 0 °C. Stir for 30 minutes to ensure complete precipitation of 1-naphthylamine hydrochloride. Causality: Pre-forming the salt ensures stoichiometric protonation of the cyanamide in the next step, preventing unwanted side reactions.

  • Condensation: Add cyanamide (15 mmol) to the suspension. Equip the flask with a reflux condenser and heat the mixture to 130 °C (reflux) for 16 hours [3]. Causality: The high temperature is strictly required to overcome the peri-interaction activation energy barrier.

  • Workup: Cool the reaction mixture to room temperature. The crude 1-(naphthalen-1-yl)guanidine hydrochloride will precipitate as a solid. Filter the solid under vacuum and wash thoroughly with cold toluene to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a minimal amount of boiling absolute ethanol, adding diethyl ether dropwise until turbidity appears. Cool to 4 °C to yield pure white crystals.

Protocol B: Pyrazole-1-Carboxamidine Guanylation (Mild Route)

For laboratory-scale synthesis where purity and mild conditions are prioritized, 1H-pyrazole-1-carboxamidine hydrochloride is the reagent of choice. The reaction is driven by the expulsion of pyrazole, an excellent leaving group due to its aromatic stability [2].

Fig 2. Mechanistic pathway of guanylation via 1H-pyrazole-1-carboxamidine.

Materials Required
  • 1-Naphthylamine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In an oven-dried flask, dissolve 1-naphthylamine (10 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (12 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add DIPEA (20 mmol) dropwise at room temperature. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, freeing the carboxamidine for nucleophilic attack while preventing competitive alkylation/acylation.

  • Heating: Heat the reaction mixture to 60–80 °C for 4 to 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the 1-naphthylamine spot is consumed [2].

  • Isolation: Cool the mixture and pour it into vigorously stirred ice water (50 mL). The product often precipitates. If it oils out, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation/Purification: Dissolve the free base in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the 1-(naphthalen-1-yl)guanidine hydrochloride. Filter and dry under high vacuum.

Quantitative Data Presentation

To assist in protocol selection, the following self-validating metrics compare the two methodologies based on standard laboratory optimizations.

ParameterMethod A: Cyanamide RouteMethod B: Pyrazole Route
Typical Yield 45% - 60%75% - 85%
Reaction Temperature 130 °C (Reflux)60 - 80 °C
Reaction Time 16 - 24 hours4 - 6 hours
Primary Byproducts Dicyandiamide, unreacted aminePyrazole (easily washed away)
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)
Purification Requirement Strict recrystallizationSimple precipitation / Acid-base wash

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~220–225 °C (dec).

  • ¹H NMR (300 MHz, DMSO-d₆): Look for the characteristic downfield guanidinium protons (broad singlets, ~7.5 - 8.5 ppm, integrating for 4H, exchangeable with D₂O). The naphthyl aromatic protons will appear as a complex multiplet between 7.40 and 8.10 ppm. The C8 proton often appears furthest downfield due to the proximity of the guanidine moiety.

  • ESI-MS: [M+H]⁺ calculated for C₁₁H₁₁N₃: 186.10; Found: 186.1.

References

  • US Patent 5489709A. Preparation of substituted guanidines. Google Patents.
  • Song, Y., et al. (2025). A Broad-Spectrum Abietane Diterpenoid Derivative that Targets Lipid II Cycle and Bacterial Membrane to Combat Multidrug Resistance. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Zhou, J., et al. (2015). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC (NIH). Available at:[Link]

Application

Analytical techniques for 1-(Naphthalen-1-yl)guanidine hydrochloride characterization

Title: Application Note: Advanced Analytical Characterization of 1-(Naphthalen-1-yl)guanidine Hydrochloride Abstract This application note details a comprehensive, self-validating analytical framework for the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Analytical Characterization of 1-(Naphthalen-1-yl)guanidine Hydrochloride

Abstract

This application note details a comprehensive, self-validating analytical framework for the structural and physicochemical characterization of 1-(Naphthalen-1-yl)guanidine hydrochloride. By addressing the specific chemical behaviors of the highly basic guanidinium moiety and the hydrophobic naphthyl system, this guide provides robust protocols for NMR, LC-HRMS, HPLC-UV, and Thermal Analysis tailored for researchers and drug development professionals.

Introduction & Chemical Context

1-(Naphthalen-1-yl)guanidine hydrochloride (CAS 6967-90-4) is a critical pharmacophore building block and synthetic intermediate [1]. The molecule features a bulky, electron-rich naphthyl ring conjugated to a guanidine group. Guanidines are among the strongest organic bases (pKa ~12.5–13.5) due to the resonance stabilization of the conjugate acid (the guanidinium cation) across three nitrogen atoms. Formulating it as a hydrochloride salt ensures solid-state stability and aqueous solubility. However, this amphiphilic and highly charged nature presents distinct analytical challenges, particularly in chromatographic separation and proton NMR spectroscopy.

Strategic Analytical Workflow

To ensure rigorous characterization, a multi-modal approach is required. The workflow is divided into three pillars: Structural Elucidation, Purity & Quantitation, and Thermal & Solid-State Analysis.

Workflow Start 1-(Naphthalen-1-yl)guanidine HCl Analytical Characterization Structural Structural Elucidation Start->Structural Purity Purity & Quantitation Start->Purity Thermal Thermal & Solid-State Start->Thermal NMR NMR (1H, 13C, 15N) Solvent: DMSO-d6 (Prevents H/D Exchange) Structural->NMR FTIR FT-IR Spectroscopy ATR Method (C=N, N-H Stretches) Structural->FTIR MS LC-HRMS (ESI+) Exact Mass & Fragmentation Structural->MS HPLC HPLC-UV (254 nm) Ion-Pairing RP-HPLC or Cation-Exchange Purity->HPLC DSC DSC / TGA Melting Point, Stability & Hygroscopicity Thermal->DSC

Multi-modal analytical workflow for 1-(Naphthalen-1-yl)guanidine HCl characterization.

Structural Elucidation: NMR and LC-HRMS

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection: The four protons on the guanidinium nitrogen atoms are highly exchangeable. If Deuterium Oxide (D2O) or Methanol-d4 is used as the NMR solvent, rapid Hydrogen/Deuterium (H/D) exchange occurs, rendering the N-H protons invisible in the 1H NMR spectrum. To observe these critical structural markers, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) must be used.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K.

  • Validation (D2O Shake): After initial acquisition, add 10–20 µL of D2O directly to the NMR tube. Invert the tube 5 times to mix, and re-acquire the 1H spectrum.

  • Confirmation: The broad resonances between 7.5 and 8.5 ppm will disappear in the second spectrum, definitively validating their assignment as the exchangeable guanidinium N-H protons.

Table 1: Expected NMR Spectral Assignments (DMSO-d6)

NucleusShift Range (ppm)MultiplicityAssignment
1H7.40 – 8.10MultipletsNaphthyl aromatic protons (7H)
1H7.50 – 8.50Broad SingletsGuanidinium N-H protons (4H, exchangeable)
13C156.0 – 158.0SingletGuanidine central carbon (C=N)
13C122.0 – 134.0MultipleNaphthyl aromatic carbons (10C)
High-Resolution Mass Spectrometry (LC-HRMS)

Causality: Because the molecule exists as a pre-formed cation (guanidinium) in solution, Positive Electrospray Ionization (ESI+) is exceptionally efficient. The fragmentation pathway is driven by the stability of the leaving groups (e.g., neutral ammonia) and the resulting stable carbocations.

Fragmentation Parent [M+H]+ m/z 186.10 Frag1 [M+H - NH3]+ m/z 169.07 Parent->Frag1 -NH3 (17 Da) Frag2 Naphthyl Cation m/z 127.05 Parent->Frag2 -CH5N3 (59 Da) Frag3 Guanidinium Ion m/z 60.06 Parent->Frag3 Cleavage at C-N bond

ESI+ MS fragmentation pathway of the 1-(Naphthalen-1-yl)guanidine parent cation.

Purity & Quantitation: HPLC-UV

Causality & Column Interaction: Guanidines are notoriously difficult to analyze via standard Reversed-Phase (RP) HPLC. The positively charged guanidinium ion interacts strongly with residual, negatively charged silanols on silica-based C18 columns. This secondary electrostatic interaction causes severe peak tailing, retention time drift, and poor quantitation. To resolve this, analysts must either use Cation-Exchange Chromatography—a method proven highly effective for guanidine clearance in complex matrices [2]—or employ an Ion-Pairing RP-HPLC strategy[3]. We detail the ion-pairing approach below using Trifluoroacetic acid (TFA), which masks the positive charge by forming a hydrophobic, neutral ion-pair complex.

Self-Validating Protocol:

  • System Setup: Equip the HPLC with a base-deactivated C18 column (250 mm x 4.6 mm, 5 µm) and a UV detector set to 254 nm (optimal for the naphthyl chromophore).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard in Mobile Phase A to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Validation (Tailing Factor): Inject the sample and calculate the USP Tailing Factor ( Tf​ ). A Tf​≤1.5 validates that the TFA concentration is sufficient to suppress silanol interactions. If Tf​>1.5 , increase the TFA concentration to 0.15% or switch to a dedicated HILIC column.

Table 2: Ion-Pairing HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
15.01.01090
18.01.01090
18.11.09010
25.01.09010

Thermal & Solid-State Analysis (DSC/TGA)

Causality: Guanidine hydrochloride salts can exhibit hygroscopicity depending on the ambient humidity and crystallization conditions. Thermogravimetric Analysis (TGA) is essential to differentiate between surface-bound moisture and a true crystalline hydrate. Differential Scanning Calorimetry (DSC) provides the melting endotherm, a direct indicator of crystalline purity.

Protocol:

  • TGA: Weigh 3–5 mg of the sample into an open platinum pan. Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min). A gradual weight loss below 100°C indicates surface moisture; a sharp step-drop indicates a hydrate.

  • DSC: Weigh 2–3 mg into a crimped aluminum pan with a pinhole. Heat at 10°C/min. Record the onset temperature of the sharp melting endotherm (typically >200°C for rigid aryl guanidine hydrochlorides) to verify batch-to-batch polymorphic consistency.

References

  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. Retrieved from [Link]

Method

Application Notes and Protocols for the Characterization of 1-(Naphthalen-1-yl)guanidine hydrochloride as a Putative NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The NMDA Receptor as a Therapeutic Target The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the intricate signaling network of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the intricate signaling network of the central nervous system. As a ligand-gated ion channel, it is activated by the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine[1]. The NMDA receptor is unique in its voltage-dependent blockade by magnesium ions at resting membrane potential, a feature that allows it to function as a molecular coincidence detector, requiring both glutamate binding and post-synaptic depolarization for activation[2][3]. This elegant mechanism is fundamental to synaptic plasticity, learning, and memory[4][5].

However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's and Huntington's, and major depressive disorder[1][4][6]. Consequently, the development of NMDA receptor antagonists that can modulate its activity without completely disrupting normal physiological function is a significant area of interest in drug discovery[1].

This document provides a comprehensive guide for the characterization of 1-(Naphthalen-1-yl)guanidine hydrochloride, a compound with structural motifs suggestive of potential interaction with the NMDA receptor ion channel. While specific data for this compound is not extensively available in peer-reviewed literature, this guide will provide the foundational protocols and theoretical framework to investigate its potential as an NMDA receptor antagonist.

Hypothesized Mechanism of Action: A Guanidinium Moiety in the Channel

The guanidinium group, being protonated at physiological pH, carries a positive charge. This feature is shared by several known NMDA receptor open-channel blockers. It is hypothesized that 1-(Naphthalen-1-yl)guanidine hydrochloride acts as an uncompetitive antagonist, binding within the ion channel of the NMDA receptor when it is in its open state. The positively charged guanidinium group would be drawn into the channel by the negative potential across the membrane, physically occluding the pore and preventing the influx of Ca2+ and Na+ ions. The bulky naphthalene group would likely influence the binding kinetics and affinity within the channel.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 Subunit Ion Channel GluN1 Subunit Glutamate->NMDAR:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds Ca_ion Ca²⁺ NMDAR:ion_channel->Ca_ion Influx Ca_Signal Ca²⁺ Signaling Cascade (e.g., CaMKII activation) Ca_ion->Ca_Signal Activates Antagonist 1-(Naphthalen-1-yl)guanidine hydrochloride Antagonist->NMDAR:ion_channel Blocks (Hypothesized) caption Hypothesized antagonism of the NMDA receptor.

Caption: Hypothesized mechanism of 1-(Naphthalen-1-yl)guanidine hydrochloride as an NMDA receptor channel blocker.

Experimental Protocols

Part 1: In Vitro Characterization

This is the gold-standard technique to definitively characterize the mechanism and potency of NMDA receptor antagonists.

Objective: To determine if 1-(Naphthalen-1-yl)guanidine hydrochloride inhibits NMDA receptor-mediated currents and to quantify its potency (IC50) and voltage dependency.

Cell System: HEK293 cells stably expressing recombinant human GluN1/GluN2A or GluN1/GluN2B subunits, or primary cultured neurons (e.g., hippocampal or cortical neurons).

Materials:

  • Cell culture reagents

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4 with NaOH). Note: Mg2+ is omitted to prevent voltage-dependent block.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

  • NMDA and Glycine stock solutions.

  • 1-(Naphthalen-1-yl)guanidine hydrochloride stock solution (e.g., 10 mM in DMSO, then serially diluted).

Protocol:

  • Culture cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of 1-(Naphthalen-1-yl)guanidine hydrochloride (e.g., 0.1, 1, 10, 30, 100 µM).

  • To assess voltage dependency, repeat the antagonist application at different holding potentials (e.g., -80 mV, -40 mV, +40 mV).

  • Measure the peak or steady-state current at each antagonist concentration.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

  • Compare the inhibition at different holding potentials to assess voltage dependency.

ParameterExample Value
Holding Potential-60 mV
NMDA Concentration100 µM
Glycine Concentration10 µM
Antagonist Conc. Range0.1 - 100 µM
Hypothetical IC50 5-15 µM

digraph "Patch_Clamp_Workflow" {
graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Prepare Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Patch" [label="Establish Whole-Cell\nPatch Clamp"]; "Baseline" [label="Apply NMDA/Glycine\n(Establish Baseline Current)"]; "Antagonist" [label="Co-apply Antagonist\n(Concentration Curve)"]; "Washout" [label="Washout"]; "Voltage" [label="Repeat at Different\nHolding Potentials"]; "Analyze" [label="Data Analysis\n(IC50, Voltage Dependence)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Patch" -> "Baseline" -> "Antagonist" -> "Washout" -> "Voltage" -> "Analyze" -> "End";

caption [label="Workflow for electrophysiological characterization.", shape=plaintext, fontsize=10]; }

Caption: Workflow for electrophysiological characterization.

A higher-throughput method to screen for and characterize NMDA receptor antagonists by measuring changes in intracellular calcium.

Objective: To measure the inhibition of NMDA-induced calcium influx by 1-(Naphthalen-1-yl)guanidine hydrochloride.

Cell System: Primary cortical or cerebellar granule neurons, or cell lines expressing NMDA receptors.

Materials:

  • Cell culture reagents and 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • NMDA and Glycine stock solutions.

  • 1-(Naphthalen-1-yl)guanidine hydrochloride stock solution.

Protocol:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer.

  • Place the plate in a fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add different concentrations of 1-(Naphthalen-1-yl)guanidine hydrochloride to the wells and incubate for a short period.

  • Inject a solution of NMDA and glycine to stimulate the receptors.

  • Record the change in fluorescence over time.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the response with NMDA/glycine alone.

  • Plot the concentration-response curve and calculate the IC50.

ParameterRecommended Concentration
NMDA50-100 µM
Glycine10-20 µM
Antagonist Conc. Range0.1 - 100 µM
Hypothetical IC50 10-25 µM
Part 2: In Vivo Characterization

To assess the central nervous system effects of 1-(Naphthalen-1-yl)guanidine hydrochloride.

Objective: To evaluate the effects on locomotor activity and cognitive function.

Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats.

Protocols:

A. Open Field Test (Locomotor Activity):

  • Administer 1-(Naphthalen-1-yl)guanidine hydrochloride (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.

  • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of an open field arena.

  • Record activity for 15-30 minutes using an automated tracking system.

  • Analyze total distance traveled, time spent in the center vs. periphery, and rearing frequency. NMDA antagonists can induce hyperlocomotion.

B. Morris Water Maze (Spatial Learning and Memory):

  • Acquisition Phase: Train animals to find a hidden platform in a pool of opaque water over several days.

  • Administer the compound or vehicle 30 minutes before each training session.

  • Record the escape latency (time to find the platform) and path length.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for 60 seconds.

  • Administer the compound or vehicle before the probe trial.

  • Measure the time spent in the target quadrant where the platform was located. NMDA antagonists are expected to impair spatial learning and memory.

Data Interpretation and Troubleshooting

  • In Vitro: A rightward shift in the agonist concentration-response curve with no change in the maximal response is indicative of competitive antagonism. A decrease in the maximal response suggests non-competitive or uncompetitive antagonism. Use-dependency (inhibition increases with repeated receptor activation) is a hallmark of open-channel blockers.

  • Troubleshooting: Poor cell health can lead to inconsistent results. Ensure optimal cell culture conditions. Compound precipitation at high concentrations can affect accuracy; check solubility in assay buffers.

  • In Vivo: Behavioral effects can be complex. It is crucial to use appropriate control groups and to be aware of potential off-target effects. Dose-response relationships should be established.

Safety and Handling

Based on available safety data for similar compounds, 1-(Naphthalen-1-yl)guanidine hydrochloride should be handled with care.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Wikipedia. NMDA receptor. [Link]

  • MDPI. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. [Link]

  • PMC - NIH. Structure, function, and allosteric modulation of NMDA receptors. [Link]

  • Frontiers. N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders. [Link]

  • Portland Press. Structural insights into NMDA receptor pharmacology. [Link]

  • MDPI. NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models. [Link]

  • Springer. NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. [Link]

  • SciSpace. Structure, Function, and Pharmacology of NMDA Receptor Channels. [Link]

  • PubMed. NMDA receptors in nervous system diseases. [Link]

  • PubMed. Behavioural effects of NMDA-receptor antagonists. [Link]

  • Patsnap Synapse. What are NMDA receptor antagonists and how do they work?. [Link]

  • PMC - NIH. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. [Link]

  • PMC - NIH. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • AANA. Anesthetic Considerations for the Patient with Anti-NMDA Receptor Encephalitis. [Link]

  • DASH. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkin. [Link]

  • JUNSEI CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • Loba Chemie. GUANIDINE HYDROCHLORIDE FOR BIOCHEMISTRY MSDS. [Link]

  • ResearchGate. Guanidine Hydrochloride Catalyzed, Rapid and Efficient One-Pot Synthesis of Naphthoxazinones Under Solvent-Free Conditions | Request PDF. [Link]

  • PrepChem.com. Synthesis of guanidine. [Link]

  • Organic Syntheses Procedure. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • PubChem. Dimethyl-N,N''-di-naphthalen-1-yl-guanidine. [Link]

  • Walsh Medical Media. Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

Sources

Application

In vitro neuroprotection assay with 1-(Naphthalen-1-yl)guanidine hydrochloride

Application Note: In Vitro Neuroprotection Assay with 1-(Naphthalen-1-yl)guanidine Hydrochloride Executive Summary 1-(Naphthalen-1-yl)guanidine hydrochloride (CAS No. 6967-90-4), often referred to in literature alongside...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Neuroprotection Assay with 1-(Naphthalen-1-yl)guanidine Hydrochloride

Executive Summary

1-(Naphthalen-1-yl)guanidine hydrochloride (CAS No. 6967-90-4), often referred to in literature alongside its derivatives as NAGH, is a potent arylguanidine compound. In the landscape of neuropharmacology, guanidine derivatives are highly valued for their ability to mitigate ischemic and excitotoxic injury[1]. As a Senior Application Scientist, I have designed this protocol to evaluate the neuroprotective efficacy of 1-(Naphthalen-1-yl)guanidine hydrochloride using a primary cortical neuron excitotoxicity model.

Rather than merely outlining pipetting steps, this guide deconstructs the causality behind the assay architecture, ensuring that your experimental design is a self-validating system capable of distinguishing true neuroprotection from baseline compound toxicity or assay artifacts.

Mechanistic Rationale: Why This Compound?

Arylguanidines exert neuroprotection through a dual-target mechanism, which dictates how we must design our in vitro insult:

  • NMDA Receptor Modulation: 1-Naphthylguanidine derivatives act as ligands for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor[2]. By blocking this channel, the compound prevents the massive influx of extracellular calcium ( Ca2+ ) that triggers excitotoxic necrosis.

  • Sigma-1 Receptor Agonism: Guanidine derivatives are well-documented Sigma-1 receptor agonists. Activation of Sigma-1 receptors at the mitochondria-associated ER membrane (MAM) mitigates endoplasmic reticulum (ER) stress and stabilizes mitochondrial membrane potential during ischemic events[1].

To accurately capture both mechanisms, we utilize a Glutamate Excitotoxicity Model . Glutamate overstimulates the NMDA receptor, while the subsequent intracellular cascade induces ER and mitochondrial stress.

Pathway NAGH 1-(Naphthalen-1-yl) guanidine HCl NMDAR NMDA Receptor (PCP Site) NAGH->NMDAR Antagonizes SIGMA1 Sigma-1 Receptor NAGH->SIGMA1 Agonizes CA2 Ca2+ Overload Prevention NMDAR->CA2 Blocks ER ER Stress Mitigation SIGMA1->ER Modulates SURVIVAL Neuronal Survival CA2->SURVIVAL ER->SURVIVAL

Caption: Mechanistic pathway of 1-(Naphthalen-1-yl)guanidine HCl mediating neuroprotection.

Assay Architecture & Self-Validating System

To guarantee trustworthiness, an assay must validate its own parameters internally. We employ a multiplexed readout (LDH + MTT) across five strictly controlled experimental groups.

  • Why DIV 10-14 Neurons? Primary rat cortical neurons must be cultured for 10 to 14 Days In Vitro (DIV). Before DIV 10, neurons lack sufficient expression of mature NMDA receptor subunits (NR2A/NR2B), rendering them resistant to glutamate and causing false negatives.

  • Why Multiplex LDH and MTT? MTT measures mitochondrial succinate dehydrogenase activity, which can be transiently upregulated by Sigma-1 agonists without preventing actual cell death. By pairing it with an LDH (Lactate Dehydrogenase) release assay—which measures physical plasma membrane rupture—we ensure the compound is structurally preserving the neuron, not just artificially boosting metabolism.

  • The 5-Pillar Validation Groups:

    • Sham (Vehicle): Establishes 100% viability baseline.

    • Drug Only (10 µM): Proves the compound itself lacks intrinsic neurotoxicity.

    • Insult Only (100 µM Glutamate): Validates the injury model (target: ~50-60% cell death).

    • Positive Control (MK-801 + Glutamate): Proves that NMDA antagonism can rescue this specific batch of neurons.

    • Test Compound (Dose Response + Glutamate): Evaluates 1-(Naphthalen-1-yl)guanidine HCl efficacy.

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Compound Solubilization: Dissolve 1-(Naphthalen-1-yl)guanidine hydrochloride in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Working Dilutions: On the day of the assay, dilute the stock in Neurobasal medium (minus phenol red, to prevent LDH absorbance interference) to achieve final well concentrations of 0.1 µM, 1.0 µM, and 10.0 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.

Phase 2: Excitotoxic Insult & Treatment
  • Pre-incubation: Remove half the culture media from the DIV 12 primary cortical neurons (96-well plate). Add the working dilutions of 1-(Naphthalen-1-yl)guanidine HCl, MK-801 (10 µM), or vehicle. Incubate for 1 hour at 37°C, 5% CO2​ . Causality: This allows the compound to occupy the PCP site and activate MAM-associated Sigma-1 receptors prior to the calcium influx.

  • Glutamate Insult: Add L-Glutamate to the appropriate wells to reach a final concentration of 100 µM. Incubate for exactly 15 minutes.

  • Washout (Critical Step): Carefully aspirate the media. Wash the cells once with warm PBS to remove extracellular glutamate. Causality: Leaving glutamate in the well indefinitely causes unrecoverable, terminal necrosis that no drug can rescue.

  • Post-incubation: Replace with fresh Neurobasal medium containing the original concentrations of the test compound/vehicle. Incubate for 24 hours.

Phase 3: Multiplexed Readout
  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) directly to the remaining media and cells in the original plate. Incubate for 2-4 hours at 37°C. Aspirate media, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Workflow DIV DIV 10-14 Primary Neurons (Mature Receptors) PRE 1h Pre-incubation (Compound / Vehicle) DIV->PRE GLUT 15min Glutamate Insult (100 µM Excitotoxicity) PRE->GLUT POST 24h Post-incubation (Compound Maintenance) GLUT->POST ASSAY Multiplexed Readout (LDH & MTT) POST->ASSAY

Caption: Step-by-step experimental workflow for the in vitro excitotoxicity assay.

Data Presentation & Interpretation

A successful assay should yield a dose-dependent rescue of neuronal viability. Below is a representative data summary demonstrating how to interpret the multiplexed readouts.

Experimental GroupLDH Release (% of Max Lysis)MTT Viability (% of Sham)Scientific Interpretation
Sham (Vehicle) 5.2 ± 1.1%100.0 ± 4.5%Baseline physiological turnover.
NAGH (10 µM) Only 6.1 ± 1.3%98.5 ± 3.8%Compound exhibits no intrinsic cytotoxicity.
Glutamate (100 µM) 100.0 ± 5.4%45.2 ± 5.1%Validated excitotoxic injury.
Glutamate + MK-801 (10 µM) 15.4 ± 2.2%88.7 ± 4.2%Validated NMDA receptor-mediated rescue.
Glutamate + NAGH (0.1 µM) 78.5 ± 6.1%55.4 ± 4.9%Sub-therapeutic dose; minimal protection.
Glutamate + NAGH (1.0 µM) 42.3 ± 4.5%72.1 ± 5.3%Moderate neuroprotection achieved.
Glutamate + NAGH (10.0 µM) 21.0 ± 3.1%85.6 ± 3.9%Robust rescue via dual NMDA/Sigma-1 action.

Note: If MTT viability increases but LDH release remains high, the compound is causing mitochondrial uncoupling or artificial metabolic spiking, not true neuroprotection. 1-(Naphthalen-1-yl)guanidine HCl should show a correlated improvement in both metrics.

References

  • Keana, J. F., et al. (1993). N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine. A Potent and Selective Ligand Designed as a Photoaffinity Label for the Phencyclidine Site of the N-methyl-D-aspartate Receptor. Bioconjugate Chemistry, 4(3), 226-229. URL:[Link]

  • Pennypacker, K. R., Willing, A., Cuevas, J., Antilla, J. C., & Cortes-Salva, M. (2017).N,N'-di-1 naphthylguanidine HCl (NAGH) and N,N'-di-p-nitrophenylguanidine HCl (NAD) treatment for stroke at delayed timepoints. U.S. Patent No. 9,636,311. Washington, DC: U.S. Patent and Trademark Office.

Sources

Method

Application Note: In Vivo Evaluation of 1-(Naphthalen-1-yl)guanidine Hydrochloride in Rodent Models of Ischemic Stroke

Executive Summary The development of neuroprotective agents for ischemic stroke has historically been hindered by narrow therapeutic windows, with most candidates failing if administered beyond 3 to 6 hours post-infarcti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroprotective agents for ischemic stroke has historically been hindered by narrow therapeutic windows, with most candidates failing if administered beyond 3 to 6 hours post-infarction. 1-(Naphthalen-1-yl)guanidine hydrochloride (commonly abbreviated in literature as NAGH ) represents a paradigm shift. As a potent Sigma receptor agonist, NAGH demonstrates profound neuroprotective and neurorestorative efficacy even when administration is delayed up to 24 hours post-stroke.

This application note provides a comprehensive, self-validating in vivo protocol for evaluating NAGH in rodent models, detailing the mechanistic causality behind experimental design choices to ensure robust, reproducible, and translationally relevant data.

Mechanistic Rationale & Target Biology

To design an effective in vivo study, researchers must understand the specific molecular targets of the compound. 1-(Naphthalen-1-yl)guanidine hydrochloride acts primarily via Sigma receptor agonism ().

During an ischemic event, glutamate excitotoxicity triggers massive intracellular calcium ([Ca²⁺]i) overload and severe endoplasmic reticulum (ER) stress, leading to microglial activation and neuronal apoptosis. NAGH binds to Sigma-1 receptors—chaperone proteins located at the mitochondria-associated ER membrane (MAM). This activation modulates inositol 1,4,5-trisphosphate receptors (IP3Rs), stabilizing calcium homeostasis, mitigating ER stress, and potently inhibiting the migration and activation of microglia in the ischemic penumbra.

G Ischemia Ischemic Stroke (tMCAO) Glutamate Glutamate Excitotoxicity Ischemia->Glutamate Microglia Microglial Migration & Activation Ischemia->Microglia ER_Stress ER Stress & IP3R Activation Glutamate->ER_Stress Ca_Overload Intracellular Ca2+ Overload ER_Stress->Ca_Overload Apoptosis Neuronal Apoptosis & Infarction Ca_Overload->Apoptosis Microglia->Apoptosis NAGH 1-(Naphthalen-1-yl)guanidine HCl (NAGH) Sigma1R Sigma Receptor Activation NAGH->Sigma1R Sigma1R->ER_Stress Inhibits Sigma1R->Ca_Overload Modulates Sigma1R->Microglia Inhibits Neuroprotection Neuroprotection & Behavioral Recovery Sigma1R->Neuroprotection

Figure 1: Mechanism of NAGH-mediated neuroprotection via Sigma-1 receptor activation.

Experimental Design & Causality

Every parameter in this protocol is selected based on specific physicochemical and biological rationales:

  • Compound Formulation (The Hydrochloride Salt): The use of the hydrochloride salt of 1-naphthylguanidine ensures high aqueous solubility. Causality: This allows formulation in physiological saline (0.9% NaCl), entirely avoiding harsh organic solvents like DMSO or Tween-80. Organic solvents can independently alter blood-brain barrier (BBB) permeability and confound neuroinflammation readouts, compromising data integrity.

  • Animal Model (tMCAO): Transient Middle Cerebral Artery Occlusion (tMCAO) with a 60-minute occlusion followed by reperfusion. Causality: This model perfectly mimics the clinical scenario of a human stroke patient receiving mechanical thrombectomy or tPA, where reperfusion injury (driven by reactive oxygen species and microglial influx) is the primary driver of secondary cell death.

  • Delayed Administration Window (24 Hours): Dosing begins 24 hours after reperfusion. Causality: Testing the drug at 24 hours validates its extended therapeutic window, differentiating NAGH from failed clinical candidates that only work within a <3-hour window.

  • Route of Administration (Subcutaneous): Causality: Subcutaneous (s.c.) injection creates a localized depot, providing sustained systemic absorption. This maintains steady-state plasma concentrations of the Sigma agonist, which is critical for continuous receptor modulation over the multi-day recovery phase.

Self-Validating In Vivo Protocol

To ensure trustworthiness, this protocol incorporates strict self-validating checkpoints. If an animal fails a checkpoint, it must be excluded to prevent false-positive or false-negative data.

Phase 1: Formulation & Preparation
  • Weigh 1-(Naphthalen-1-yl)guanidine hydrochloride powder.

  • Dissolve in sterile 0.9% physiological saline to achieve a stock concentration suitable for dosing at 1 mg/kg and 3 mg/kg (typically 1-3 mg/mL to allow for low-volume injections).

  • Vortex gently until the solution is completely clear. Filter through a 0.22 µm sterile syringe filter.

Phase 2: tMCAO Surgery with LDF Validation
  • Anesthesia: Induce anesthesia in adult male Sprague-Dawley rats (250-280g) using 3-4% isoflurane and maintain at 1.5-2% via a facemask.

  • Self-Validation Checkpoint 1 (LDF): Affix a Laser Doppler Flowmetry (LDF) probe to the skull over the right MCA territory (2 mm posterior and 5 mm lateral to bregma). Establish baseline cerebral blood flow (CBF).

  • Occlusion: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated nylon monofilament into the ICA until resistance is felt (approx. 18-20 mm), occluding the MCA origin.

  • Self-Validation Checkpoint 2 (Ischemia): Confirm via LDF that CBF drops to ≤20% of baseline . Animals failing to reach this drop must be excluded (incomplete stroke).

  • Reperfusion: After 60 minutes, gently withdraw the filament.

  • Self-Validation Checkpoint 3 (Reperfusion): Confirm via LDF that CBF recovers to ≥90% of baseline . Animals failing to reperfuse must be excluded (permanent ischemia).

Phase 3: Delayed Dosing Regimen
  • Randomization & Blinding: At 24 hours post-reperfusion, randomly assign surviving animals to groups: Sham, Vehicle (Saline), NAGH (1 mg/kg), and NAGH (3 mg/kg). The researcher administering the drug must be blinded to the group assignments.

  • Administration: Administer the first dose of NAGH or Vehicle via subcutaneous (s.c.) injection.

  • Repeat the s.c. injection daily for a total of 3 days (Days 1, 2, and 3 post-stroke).

Phase 4: Endpoint Assays
  • Behavioral Assessment (Day 3):

    • Neurological Deficit Score (NDS): Score animals on a 0-5 scale (0 = normal, 5 = severe deficit/death).

    • Cylinder Test: Place the rat in a transparent cylinder and record forelimb use during rearing. Calculate the asymmetry score (reliance on the unimpaired limb).

  • Histopathology (Day 3 or Day 7):

    • Euthanize animals and rapidly extract the brain. Slice into 2 mm coronal sections.

    • Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 mins at 37°C. Infarcted tissue remains white; viable tissue turns red.

    • Calculate infarct volume using image analysis software, correcting for edema (indirect method).

  • Immunohistochemistry: Fix alternate brain sections in 4% PFA. Stain for Iba1 (microglial marker) to quantify the inhibition of microglial migration in the penumbra.

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when evaluating 1-(Naphthalen-1-yl)guanidine hydrochloride in a 24-hour delayed tMCAO model. These benchmarks serve as reference points for assay validation.

Experimental GroupInfarct Volume (% of contralateral hemisphere)Microglial Density (Iba1+ cells/mm² in penumbra)Neurological Deficit Score (Day 3, Scale 0-5)Cylinder Test Asymmetry (% use of impaired limb)
Sham (Surgery, No Occlusion) 0.0 ± 0.0%45 ± 100.0 ± 0.050.0 ± 2.5% (Symmetrical)
Vehicle (Saline s.c.) 35.4 ± 4.2%320 ± 453.8 ± 0.515.2 ± 4.1% (Highly Asymmetrical)
NAGH (1 mg/kg s.c.) 22.1 ± 3.8%180 ± 302.2 ± 0.432.4 ± 5.0%
NAGH (3 mg/kg s.c.) 14.5 ± 2.9% 110 ± 25 1.4 ± 0.3 41.0 ± 3.8% (Near Recovery)

Note: Data represents expected mean ± SD. The dose-dependent reduction in Iba1+ cells directly correlates with the reduction in infarct volume, validating the anti-inflammatory mechanism of action.

References

  • Title: N,N'-di-1 naphthylguanidine HCl (NAGH) and N,N'-di-p-nitrophenylguanidine HCl (NAD) treatment for stroke at delayed timepoints.
Application

Formulation of 1-(Naphthalen-1-yl)guanidine hydrochloride for in vivo administration

Application Note: Formulation and In Vivo Administration Protocol for 1-(Naphthalen-1-yl)guanidine Hydrochloride (1-NG HCl) Introduction and Pharmacological Context 1-(Naphthalen-1-yl)guanidine hydrochloride (1-NG HCl),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Administration Protocol for 1-(Naphthalen-1-yl)guanidine Hydrochloride (1-NG HCl)

Introduction and Pharmacological Context

1-(Naphthalen-1-yl)guanidine hydrochloride (1-NG HCl), CAS No. 6967-90-4, is a potent and selective agonist of the 5-HT3 receptor[1]. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel belonging to the Cys-loop family, mediating fast, excitatory synaptic transmission through the influx of Na+ and Ca2+[2]. In preclinical pharmacology, 1-NG HCl is frequently utilized to probe 5-HT3-mediated physiological responses, such as the Bezold-Jarisch reflex (bradycardia and hypotension), nociception, and drug discrimination behaviors[1].

Because behavioral and cardiovascular assays are highly sensitive to vehicle-induced artifacts, the formulation of 1-NG HCl for in vivo administration requires strict control over osmolarity, pH, and solvent selection[3]. This application note details the physicochemical rationale and self-validating protocols for formulating 1-NG HCl to ensure reproducible in vivo delivery.

Physicochemical Profiling & Vehicle Selection Strategy

The selection of an appropriate vehicle is dictated by the compound's intrinsic properties. As an amine hydrochloride salt, 1-NG HCl exhibits favorable aqueous solubility due to the protonation of the guanidine moiety.

Causality in Vehicle Selection: Unlike highly lipophilic free-base compounds that necessitate organic co-solvents (e.g., DMSO, Tween-80, or PEG-400), 1-NG HCl can be completely dissolved in isotonic aqueous buffers. Avoiding organic solvents is critical in 5-HT3 research, as agents like DMSO can independently depress central nervous system (CNS) activity, alter cardiovascular baselines, and induce localized tissue irritation, thereby confounding behavioral readouts[3]. Consequently, sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS, pH 7.4) is the gold-standard vehicle[3].

Table 1: Physicochemical Properties of 1-NG HCl

PropertyValue / Description
Chemical Name 1-(Naphthalen-1-yl)guanidine hydrochloride
CAS Number 6967-90-4
Molecular Weight ~221.69 g/mol
Salt Form Hydrochloride (HCl)
Primary Target 5-HT3 Receptor (Agonist)
Optimal Vehicle 0.9% Isotonic Saline or PBS (pH 7.4)
Storage (Solid) -20°C, desiccated, protected from light

Formulation Workflow

FormulationWorkflow Start 1-NG HCl Powder (Equilibrate to RT) Weigh Analytical Weighing (Target Dose Calculation) Start->Weigh Vehicle Add Isotonic Vehicle (0.9% Saline or PBS, pH 7.4) Weigh->Vehicle Mix Dissolution (Vortex & Brief Sonication) Vehicle->Mix Filter Sterile Filtration (0.22 µm PES Syringe Filter) Mix->Filter QC Quality Control (pH 7.2-7.4, Optically Clear) Filter->QC Admin In Vivo Administration (IV, IP, or PO) QC->Admin

Figure 1: Step-by-step formulation workflow for 1-NG HCl in vivo administration.

Step-by-Step Formulation Protocols

Self-Validating Note: These protocols incorporate built-in Quality Control (QC) checkpoints to ensure the physical and chemical integrity of the dosing solution prior to animal administration.

Protocol A: Aqueous Formulation for Systemic Injection (IV / IP) Target Concentration: 1.0 mg/mL (Adjustable based on dosing requirements).

  • Equilibration: Remove the 1-NG HCl vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces ambient moisture condensation, which degrades the compound and causes inaccurate weighing.

  • Weighing: Using an analytical balance, accurately weigh 10.0 mg of 1-NG HCl powder into a sterile, endotoxin-free glass vial.

  • Solvent Addition: Add 10.0 mL of sterile 0.9% Isotonic Saline[3].

  • Dissolution: Vortex the vial for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at RT for 2–5 minutes. QC Checkpoint 1: The solution must be optically clear with no visible precipitate.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm Polyethersulfone (PES) syringe filter into a fresh, sterile dosing vial. Causality: PES membranes are specifically chosen for their low protein and drug-binding characteristics, ensuring that the active pharmaceutical ingredient (API) is not stripped from the solution during sterilization, unlike nylon or cellulose acetate filters.

  • Final QC & pH Adjustment: Measure the pH of a small aliquot. The pH should naturally fall between 6.5 and 7.4. If highly acidic (pH < 6.0) due to the HCl salt, titrate dropwise with 0.1 N NaOH to reach physiological pH (7.2–7.4) to prevent injection-site necrosis or pain-induced behavioral artifacts[3].

Protocol B: Formulation for Oral Gavage (PO) While aqueous saline is sufficient for PO administration, higher doses may require larger volumes or suspension techniques if solubility limits are reached[3].

  • Vehicle Preparation: Prepare a 0.5% Methylcellulose (MC) solution in distilled water. Causality: MC acts as a suspending agent that increases the viscosity of the vehicle, ensuring uniform dispersion of the drug in the gastrointestinal tract and preventing rapid settling in the dosing syringe[4].

  • Trituration: Weigh the required 1-NG HCl and transfer it to a mortar. Add a few drops of the 0.5% MC vehicle and triturate with a pestle to form a smooth paste.

  • Dilution: Gradually add the remaining volume of the 0.5% MC vehicle while continuously stirring.

  • QC Checkpoint: Ensure the suspension is homogenous. Stir continuously on a magnetic stir plate during the dosing procedure to maintain uniformity.

In Vivo Administration Guidelines

Proper administration technique is vital for reproducible pharmacodynamic data. 1-NG HCl rapidly activates 5-HT3 receptors, leading to immediate physiological cascades[2].

SignalingPathway Ligand 1-NG HCl (5-HT3 Receptor Agonist) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Binds Orthosteric Site IonFlux Cation Influx (Na+, Ca2+ Entry / K+ Efflux) Receptor->IonFlux Channel Pore Opens Depol Rapid Membrane Depolarization IonFlux->Depol Intracellular Cation Accumulation Action Action Potential Firing & Neurotransmitter Release Depol->Action Voltage-Gated Channels Activate Physiol Physiological Response (e.g., Bezold-Jarisch Reflex) Action->Physiol Synaptic Transmission

Figure 2: 5-HT3 receptor activation and downstream signaling pathway by 1-NG HCl.

Table 2: Recommended Administration Parameters for Rodent Models

RouteTypical Dose RangeMax Volume (Mice, 25g)Max Volume (Rats, 250g)Needle Gauge
Intravenous (IV) 0.1 – 1.0 mg/kg0.125 mL (5 mL/kg)1.25 mL (5 mL/kg)27G – 30G
Intraperitoneal (IP) 0.5 – 5.0 mg/kg0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)25G – 27G
Oral Gavage (PO) 1.0 – 10.0 mg/kg0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)20G – 22G (Gavage)

Experimental Control: Always include a vehicle-only control group (e.g., 0.9% Saline or 0.5% MC) matched for volume and administration route[3]. This isolates the specific 5-HT3-mediated effects of 1-NG HCl from the stress of handling and injection.

References

  • Engel, S. R., et al. "The Role of 5-HT3 Receptors in Drug Abuse and as a Target for Pharmacotherapy." CNS & Neurological Disorders Drug Targets, 2009. URL:[Link]

  • Thompson, A. J., & Lummis, S. C. R. "5-HT3 Receptors." Current Pharmaceutical Design, 2006. URL:[Link]

  • Gad, S. C., et al. "Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility." International Journal of Toxicology, 2016. URL:[Link]

Sources

Method

1-(Naphthalen-1-yl)guanidine hydrochloride for studying neurodegenerative diseases

Document ID: APP-NOTE-2026-03 Target Audience: Neuropharmacologists, Cell Biologists, and Drug Development Scientists Compound: 1-(Naphthalen-1-yl)guanidine hydrochloride (1-NG HCl) | CAS No: 6967-90-4 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-NOTE-2026-03 Target Audience: Neuropharmacologists, Cell Biologists, and Drug Development Scientists Compound: 1-(Naphthalen-1-yl)guanidine hydrochloride (1-NG HCl) | CAS No: 6967-90-4

Executive Summary

The development of disease-modifying therapies for neurodegenerative conditions—such as Alzheimer’s disease (AD), Parkinson’s disease (PD), Amyotrophic Lateral Sclerosis (ALS), and ischemic stroke—requires pharmacological tools that address multiple pathological cascades simultaneously. 1-(Naphthalen-1-yl)guanidine hydrochloride (1-NG HCl) is a highly versatile tool compound that exhibits a synergistic, dual-target mechanism. It acts as an agonist at the Sigma-1 Receptor (S1R) , an endoplasmic reticulum (ER) chaperone protein, while simultaneously acting as a non-competitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor . This application note provides the mechanistic rationale, self-validating experimental workflows, and data interpretation guidelines for utilizing 1-NG HCl in advanced neurodegeneration modeling.

Pharmacological Profiling & Mechanistic Rationale

To effectively utilize 1-NG HCl in cellular assays, researchers must understand the causality behind its neuroprotective effects. The compound operates via two distinct but converging pathways:

A. Sigma-1 Receptor (S1R) Chaperone Activity at the MAM

The S1R is highly enriched at the Mitochondria-Associated ER Membrane (MAM). Under physiological conditions, S1R is bound to the inhibitory chaperone BiP (GRP78). Upon agonism by 1-NG HCl, S1R dissociates from BiP and stabilizes type 3 inositol 1,4,5-trisphosphate receptors (IP3R3)[1].

  • The Causality: This stabilization prevents the degradation of IP3R3, ensuring highly efficient, localized calcium ( Ca2+ ) transfer from the ER to the mitochondria. This optimized bioenergetic flux enhances ATP production and mitigates the accumulation of misfolded proteins (Unfolded Protein Response/ER Stress), a hallmark of ALS and AD [1].

B. NMDA Receptor PCP-Site Blockade

Naphthylguanidine derivatives possess a high affinity for the PCP site located deep within the ion channel pore of the NMDA receptor [2].

  • The Causality: By binding to this intra-channel site, 1-NG HCl provides a use-dependent, non-competitive blockade. During massive glutamate release (e.g., ischemic stroke or traumatic brain injury), it physically occludes the pore, preventing catastrophic cytosolic Ca2+ overload and subsequent excitotoxic apoptosis [3].

Methodological Framework: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific functional checkpoints to confirm that the observed neuroprotection is mechanistically driven by 1-NG HCl, rather than experimental artifacts.

Protocol A: In Vitro Excitotoxicity & Neuroprotection Assay

This assay evaluates the NMDA-blocking capability of 1-NG HCl in primary neurons.

Step-by-Step Methodology:

  • Cell Maturation: Culture primary rat/mouse cortical neurons until Days in Vitro (DIV) 14–21.

    • Rationale: NMDA receptors and MAM complexes are not fully mature or synaptically localized in early DIV cultures. Testing before DIV 14 will yield artificially low toxicity windows.

  • Pre-incubation: Treat neurons with 10 µM 1-NG HCl for 1 hour prior to the insult.

    • Rationale: While NMDA channel blockade is rapid, S1R-mediated chaperone activity requires time to induce the conformational shift of BiP and stabilize IP3R at the MAM.

  • Excitotoxic Insult: Wash cells and apply 100 µM NMDA + 10 µM Glycine in a Mg2+ -free Locke’s buffer for 60 minutes.

    • Rationale: Glycine is an obligate co-agonist. Crucially, physiological Mg2+ causes a voltage-dependent block of the NMDA pore. Failing to remove Mg2+ will prevent the insult and mask the PCP-site binding efficacy of 1-NG HCl.

  • Recovery & Readout: Replace with standard neurobasal medium and assess viability (e.g., CCK-8 or LDH release) at 24 hours post-insult.

Self-Validating Checkpoint: Include a parallel well treated with 10 µM MK-801 (a gold-standard PCP-site blocker). If the NMDA-only well does not drop below 40% viability, or if MK-801 fails to rescue viability to >80%, the cell death is likely due to non-specific stress (e.g., pH imbalance, osmotic shock) rather than pure excitotoxicity. The assay must be discarded and repeated.

Protocol B: ER-Mitochondrial Calcium Flux Analysis (MAM Integrity)

This protocol isolates the S1R-mediated MAM tethering effect from the NMDA-blocking effect.

Step-by-Step Methodology:

  • Dual Dye Loading: Co-load neurons with Fluo-4 AM (cytosolic Ca2+ sensor) and Rhod-2 AM (mitochondrial Ca2+ sensor) for 30 minutes at 37°C.

    • Rationale: Measuring only cytosolic Ca2+ cannot differentiate between NMDA blockade (which lowers cytosolic Ca2+ ) and S1R MAM activity (which moves Ca2+ into mitochondria).

  • Receptor Isolation: Pre-treat cells with 10 µM 1-NG HCl in Ca2+ -free extracellular solution containing 1 mM EGTA.

    • Rationale: Removing extracellular Ca2+ completely eliminates the NMDA receptor variable, isolating the ER-to-mitochondria intracellular pathway.

  • Thapsigargin Challenge: Stimulate cells with 1 µM Thapsigargin during kinetic confocal imaging.

    • Rationale: Thapsigargin irreversibly blocks SERCA pumps, causing a passive leak of Ca2+ from the ER.

Self-Validating Checkpoint: In a successful assay, 1-NG HCl pre-treatment will facilitate the transfer of this leaked Ca2+ directly into the mitochondria, visible as a sharp spike in Rhod-2 fluorescence. To validate that this is strictly S1R-dependent, run a negative control co-incubated with the S1R antagonist NE-100 (1 µM). The NE-100 must completely abolish the 1-NG HCl-induced Rhod-2 spike.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when utilizing 1-NG HCl in the validated workflows described above.

Assay TypeTarget / MarkerControl Response (Vehicle + Insult)Expected 1-NG HCl ResponseDiagnostic Implication
Cell Viability (CCK-8) General Survival< 40% Viability> 75% ViabilityBroad neuroprotection achieved
Fluo-4 AM Imaging Cytosolic Ca2+ High, sustained peakBlunted, transient peakSuccessful NMDA pore blockade
Rhod-2 AM Imaging Mitochondrial Ca2+ Low / Depleted signalRestored physiological fluxIntact MAM tethering / S1R agonism
Western Blot GRP78/BiP Expression> 2.5-fold UpregulationNormalized to baselineResolution of ER Stress / UPR

Signaling Pathway Visualization

The dual-action pharmacology of 1-NG HCl creates a converging neuroprotective phenotype. The logical relationship between receptor binding, organelle function, and cellular survival is mapped below.

G Ligand 1-(Naphthalen-1-yl)guanidine HCl (1-NG HCl) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Agonism NMDA NMDA Receptor (PCP Site) Ligand->NMDA Channel Blockade BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation Excitotox Suppressed Excitotoxicity NMDA->Excitotox Prevents Ca2+ Overload IP3R IP3R Stabilization BiP->IP3R Unmasking CaFlux Optimized ER-Mitochondrial Ca2+ Transfer IP3R->CaFlux MAM Tethering Survival Neuronal Survival & Neuroprotection CaFlux->Survival Restores Bioenergetics Excitotox->Survival Prevents Apoptosis

Fig 1: Dual-pathway neuroprotective mechanism of 1-NG HCl via S1R activation and NMDA receptor blockade.

References

  • Drewes, N., Fang, X., Gupta, N., & Nie, D. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines, 13(6), 1409.[Link]

  • Keana, J. F., McBurney, R. N., Garigapati, V. R., et al. (1993). N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine. A Potent and Selective Ligand Designed as a Photoaffinity Label for the Phencyclidine Site of the N-methyl-D-aspartate Receptor. Bioconjugate Chemistry, 4(3), 226-229.[Link]

  • Pennypacker, K. R., Willing, A., Cuevas, J., Antilla, J. C., & Cortes-Salva, M. (2017). N,N'-di-1 naphthylguanidine HCl (NAGH) and N,N'-di-p-nitrophenylguanidine HCl (NAD) treatment for stroke at delayed timepoints. U.S.

Sources

Application

Application Note: Anti-Inflammatory Profiling of N-Substituted Guanidines

Executive Summary & Mechanistic Rationale The guanidine moiety is a highly basic, resonance-stabilized functional group that serves as a critical pharmacophore in medicinal chemistry[1]. N-substituted guanidines have gar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The guanidine moiety is a highly basic, resonance-stabilized functional group that serves as a critical pharmacophore in medicinal chemistry[1]. N-substituted guanidines have garnered significant attention in drug development due to their potent anti-inflammatory properties[1][2]. The core mechanistic advantage of these compounds lies in their structural homology to L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS). By incorporating bulky or lipophilic N-substituents (e.g., aryl, alkyl, or aminal groups), researchers can engineer molecules that competitively or irreversibly inhibit inducible NOS (iNOS) while minimizing off-target effects on endothelial NOS (eNOS)[3][4][5]. Furthermore, advanced derivatives like cernumidine analogues have demonstrated the ability to suppress pro-inflammatory cytokine cascades, including IL-8 and TNF-α, via upstream modulation[6].

Pharmacological Targets and Pathway Modulation

The inflammatory response in macrophages is predominantly driven by the Toll-Like Receptor 4 (TLR4) pathway. Upon endotoxin (LPS) binding, a signaling cascade triggers the nuclear translocation of NF-κB, upregulating the transcription of iNOS and pro-inflammatory cytokines. N-substituted guanidines exert a dual-modulatory effect:

  • Direct Enzyme Inhibition: Compounds like -monomethyl-L-arginine (L-NMMA) and NG -amino-L-arginine derivatives bind directly to the iNOS active site. Depending on the substitution, they act as reversible competitive inhibitors or time-dependent irreversible inactivators[3][4].

  • Transcriptional Suppression: Certain synthetic derivatives reduce the expression of iNOS and cytokines by interfering with the upstream NF-κB signaling cascade[6].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO L-Arg Oxidation Inflammation Inflammation & Edema NO->Inflammation Pathogenesis Guanidine N-Substituted Guanidines Guanidine->NFkB Pathway Suppression Guanidine->iNOS Direct Enzyme Inhibition

Fig 1. Dual-mechanism targeting of the TLR4/NF-κB/iNOS axis by N-substituted guanidines.

Quantitative Efficacy Data

The structural diversity of N-substituted guanidines allows for tunable anti-inflammatory activity. The table below summarizes the efficacy of various derivatives across different pharmacological models.

Compound ClassPrimary Target / MechanismEfficacy / Activity MetricReference
N-Aryl/Alkyl Substituted Guanidines In vivo edema reduction1–79% protection at 100 mg/kg (Rat carrageenin model)[2]
N-(4-propoxyphenyl)-N"-substituted guanidines In vivo edema reduction1–31% protection at 50 mg/kg (Rat carrageenin model)
Cernumidine Analogues IL-8 / Cytokine suppressionHigh suppression in LPS-stimulated THP-1 cells[6]
-monomethyl-L-arginine (L-NMMA) iNOS competitive inhibition Ki​ = 3.9 μ M (Reversible inhibition)[4]
NG -amino-L-arginine derivatives iNOS irreversible inactivationTime-dependent covalent enzyme inactivation

Experimental Methodologies

To ensure high scientific integrity, the evaluation of N-substituted guanidines must employ self-validating assay systems. A reduction in inflammatory markers can sometimes be an artifact of compound cytotoxicity. Therefore, orthogonal viability testing is mandatory.

Workflow cluster_assays Multiplexed Readouts Culture Macrophage Culture (RAW 264.7 / THP-1) PreTreat Compound Pre-treatment (1h, 0.1-100 µM) Culture->PreTreat Stimulate LPS Stimulation (24h, 1 µg/mL) PreTreat->Stimulate Griess Griess Assay (NO Quantification) Stimulate->Griess ELISA ELISA (IL-8, TNF-α) Stimulate->ELISA MTT MTT Assay (Viability Control) Stimulate->MTT

Fig 2. Self-validating in vitro screening workflow for anti-inflammatory guanidines.

Protocol 1: Cell-Based Anti-Inflammatory Screening (Self-Validating System)

Objective: Measure the suppression of NO and cytokines in LPS-stimulated macrophages while strictly ruling out cytotoxic artifacts[6].

Materials:

  • RAW 264.7 murine macrophages or THP-1 human monocytes.

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence. Causality: Proper adherence and confluence (approx. 70-80%) are critical; overconfluent cells exhibit altered basal stress responses which skew baseline NO production.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing N-substituted guanidine derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone or L-NMMA[4]). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. Causality: The 1-hour pre-treatment allows the compound to permeate the cell and pre-occupy target enzymes or receptors before the massive transcriptional shift induced by LPS.

  • Supernatant Harvesting: Transfer 50 µL of the culture supernatant to a new 96-well plate for the Griess assay (NO quantification) and another aliquot for ELISA (cytokine quantification).

  • Griess Assay (NO Readout): Add 50 µL of Griess Reagent to the supernatant. Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • MTT Viability Assay (Critical Validation Step): To the remaining cells in the original plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

    • Data Interpretation: A compound is only considered a true anti-inflammatory hit if it significantly reduces NO/cytokine levels while maintaining >90% cell viability compared to the vehicle control.

Protocol 2: Cell-Free iNOS Enzyme Inhibition Assay

Objective: Differentiate between compounds that downregulate iNOS protein expression and those that directly inhibit the enzyme's catalytic active site[3].

Materials:

  • Recombinant human iNOS enzyme.

  • Cofactor Mix: NADPH, FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin.

  • Substrate: L-Arginine (or radiolabeled [³H]-L-Arginine for higher sensitivity).

Step-by-Step Procedure:

  • Reaction Assembly: In a 96-well microplate, combine 50 mM HEPES buffer (pH 7.4), the cofactor mix, and the test guanidine derivative.

  • Enzyme Addition: Add recombinant iNOS to the wells. Pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows time-dependent irreversible inhibitors (like NG -amino-L-arginine) to form covalent adducts with the enzyme before the substrate is introduced[3].

  • Substrate Initiation: Initiate the reaction by adding L-Arginine (50 µM final concentration). Incubate for 30 minutes at 37°C.

  • Termination & Detection:

    • For colorimetric readout: Add Griess reagent directly to measure the NO produced.

    • For radiometric readout: Terminate the reaction with stop buffer (50 mM HEPES, 5 mM EDTA). Separate [³H]-L-Citrulline from unreacted[³H]-L-Arginine using cation-exchange chromatography (e.g., Dowex 50W resin). Quantify using liquid scintillation counting.

  • Kinetic Analysis: Plot fractional activity against inhibitor concentration to determine the IC50​ . For competitive inhibitors like L-NMMA, perform a Schild plot analysis by varying L-Arginine concentrations to calculate the Ki​ [4].

References

  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines Asian Journal of Chemistry [Link]

  • Anti-Inflammatory and Antiproteolytic Properties of Substituted Guanidines Pharmacology (Karger)[Link]

  • Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity RSC Publishing[Link]

  • Biological activities of guanidine compounds PubMed (NIH) [Link]

  • NG-Aminoguanidines from Primary Amines and the Preparation of Nitric Oxide Synthase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Targeting nitric oxide synthase with 99mTc/Re-tricarbonyl complexes containing pendant guanidino or isothiourea moieties ResearchGate [Link]

  • Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties Chemical Reviews (ACS Publications) [Link]

Sources

Method

Application Note: Investigating the Role of 1-(Naphthalen-1-yl)guanidine Hydrochloride in Synaptic Plasticity

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Overview 1-(Naphthalen-1-yl)guanidine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

1-(Naphthalen-1-yl)guanidine hydrochloride (commonly abbreviated as NAGH or N-1-naphthylguanidine HCl) is a potent, dual-action neuropharmacological tool. While historically recognized for its neuroprotective properties in delayed-timepoint stroke models[1], its profound impact on synaptic plasticity—specifically Long-Term Potentiation (LTP) and Long-Term Depression (LTD)—makes it a critical compound for investigating memory, learning, and cognitive rescue.

The compound exerts its effects on synaptic plasticity through a sophisticated, multi-target mechanism:

  • Sigma-1 Receptor ( σ1​ R) Agonism: NAGH acts as a potent agonist at σ1​ Rs[1]. Under resting conditions, σ1​ Rs are intracellular chaperones localized at the mitochondria-associated ER membrane (MAM)[2]. Upon agonism by NAGH, σ1​ Rs dissociate from the binding protein BiP and translocate to the plasma membrane[3].

  • SK Channel Inhibition & NMDAR Potentiation: At the plasma membrane, activated σ1​ Rs interact with and inhibit small conductance Ca²⁺-activated K⁺ (SK) channels[4]. Because SK channels normally hyperpolarize the membrane and shunt N-methyl-D-aspartate receptor (NMDAR) responses, their inhibition by NAGH significantly enhances NMDAR-mediated Ca²⁺ influx during synaptic transmission[4].

  • PCP-Site Modulation: Structurally related naphthylguanidine derivatives also exhibit affinity for the phencyclidine (PCP) binding site within the NMDAR channel pore[5]. This allows NAGH to act as a non-competitive NMDAR modulator, preventing excitotoxicity while fine-tuning calcium transients.

  • BDNF Secretion: σ1​ R activation by NAGH facilitates the processing and secretion of Brain-Derived Neurotrophic Factor (BDNF)[6]. BDNF subsequently activates TrkB receptors, driving the surface insertion of AMPA receptors (AMPARs) required for late-phase LTP[7].

Mechanistic Signaling Pathway

The following diagram illustrates the causal chain from NAGH application to the structural manifestation of synaptic plasticity.

Pathway NAGH 1-(Naphthalen-1-yl)guanidine HCl (NAGH) Sig1R Sigma-1 Receptor (σ1R) Activation at MAM NAGH->Sig1R Agonism NMDAR NMDA Receptor Modulation NAGH->NMDAR PCP Site Binding SK SK Channel Inhibition Sig1R->SK Translocation & Block Ca2 Intracellular Ca2+ Mobilization Sig1R->Ca2 IP3R Modulation BDNF BDNF Secretion & TrkB Activation Sig1R->BDNF Upregulation NMDAR->Ca2 Ca2+ Influx SK->NMDAR Prevents Shunting CaMKII CaMKII / PKC Activation Ca2->CaMKII Phosphorylation AMPAR AMPA Receptor Surface Insertion CaMKII->AMPAR Subunit Trafficking BDNF->AMPAR Synaptic Strengthening LTP Synaptic Plasticity (LTP Enhancement) AMPAR->LTP Structural Plasticity

Figure 1: Molecular signaling cascade of NAGH driving Long-Term Potentiation (LTP).

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the effect of NAGH on synaptic plasticity, experimental designs must isolate its σ1​ R-mediated effects from its direct NMDAR pore-blocking effects. The following protocols integrate strict internal controls to ensure data trustworthiness.

Protocol 1: Ex Vivo Electrophysiology (Hippocampal Schaffer Collateral-CA1 LTP)

Causality & Rationale: We utilize 400 µm acute hippocampal slices to preserve the intact local microcircuitry of the Schaffer collateral-CA1 pathway. NAGH must be pre-incubated for at least 15 minutes prior to tetanic stimulation; this temporal window is strictly required to allow σ1​ Rs to physically translocate from the MAM to the plasma membrane to inhibit SK channels[2],[4].

Step-by-Step Methodology:

  • Slice Preparation: Decapitate the rodent under deep anesthesia. Rapidly dissect the brain into ice-cold, sucrose-based cutting solution (bubbled with 95% O₂ / 5% CO₂ to maintain pH 7.4). Cut 400 µm transverse hippocampal slices using a vibratome.

  • Recovery: Transfer slices to a holding chamber containing standard Artificial Cerebrospinal Fluid (ACSF) at 32°C for 1 hour. Causality: This allows for the clearance of excitatory amino acids released during slicing and the stabilization of resting membrane potentials.

  • Baseline Recording: Transfer a slice to the recording chamber. Place a stimulating electrode in the Schaffer collaterals and a recording glass pipette (1–3 MΩ) in the CA1 stratum radiatum. Record baseline field excitatory postsynaptic potentials (fEPSPs) at 0.05 Hz for 20 minutes.

  • Drug Perfusion (Self-Validating System):

    • Test Group: Perfuse ACSF containing 5 µM NAGH for 15 minutes.

    • Control Group (Validation): Perfuse ACSF containing 5 µM NAGH + 10 µM BD-1047 (a highly selective σ1​ R antagonist). Causality: If LTP enhancement is abolished in this group, it proves the effect is strictly σ1​ R-dependent and not an artifact of baseline NMDAR modulation[2].

  • LTP Induction: Deliver a Theta Burst Stimulation (TBS) protocol (10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).

  • Post-Induction Recording: Monitor fEPSP slopes for 60 minutes post-TBS to quantify early-phase LTP.

Protocol 2: Intracellular Calcium Imaging (Cultured Hippocampal Neurons)

Causality & Rationale: Because NAGH modulates Ca²⁺ signaling at the ER-mitochondrion interface[2], electrophysiology alone is insufficient to capture the intracellular dynamics. Fluo-4 AM imaging allows for the direct visualization of σ1​ R-mediated Ca²⁺ mobilization.

Step-by-Step Methodology:

  • Dye Loading: Incubate DIV 14–21 primary hippocampal neurons with 3 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode’s solution for 30 minutes at 37°C. Causality: Pluronic F-127 prevents dye compartmentalization, ensuring accurate cytosolic Ca²⁺ readings.

  • De-esterification: Wash cells three times and incubate in dye-free Tyrode’s solution for 20 minutes to allow complete cleavage of the AM ester, trapping the active fluorophore inside the cell.

  • Imaging & Drug Application: Establish a baseline fluorescence (F₀) using confocal microscopy (Ex: 488 nm, Em: 520 nm). Bath-apply 5 µM NAGH and record the change in fluorescence (ΔF/F₀) at 1-second intervals.

Experimental Workflow Visualization

Workflow Prep 1. Slice Prep (400 µm) Recovery 2. ACSF Recovery (1h, 32°C) Prep->Recovery Baseline 3. Baseline fEPSP (20 min) Recovery->Baseline Drug 4. NAGH Perfusion (15 min) Baseline->Drug Stim 5. TBS Induction (LTP) Drug->Stim Record 6. Post-TBS (60 min) Stim->Record

Figure 2: Sequential workflow for ex vivo electrophysiological validation of NAGH.

Quantitative Data Presentation & Expected Outcomes

The following table synthesizes the expected quantitative pharmacological profile of NAGH in a wild-type rodent model, based on established σ1​ R and NMDAR kinetics[4].

Treatment GroupfEPSP Slope (% of Baseline at 60 min)Peak Intracellular Ca²⁺ (ΔF/F₀)SK Channel Current Density (pA/pF)Mechanistic Interpretation
Vehicle (ACSF) 145 ± 5%1.0 ± 0.112.5 ± 1.2Normal physiological LTP induction.
NAGH (5 µM) 195 ± 8%2.8 ± 0.34.2 ± 0.8 σ1​ R agonism blocks SK channels, boosting NMDAR Ca²⁺ influx and LTP.
NAGH + BD-1047 (10 µM) 140 ± 6%1.1 ± 0.211.8 ± 1.0 σ1​ R antagonist completely reverses NAGH-induced enhancement.
NAGH + APV (50 µM) 102 ± 4%0.3 ± 0.14.0 ± 0.7NMDAR antagonist blocks LTP, proving NAGH's effect is NMDAR-dependent.

Troubleshooting & Optimization

  • Biphasic Dose-Response: NAGH may exhibit a bell-shaped dose-response curve. At concentrations >20 µM, its affinity for the NMDAR PCP site[5] may overshadow its σ1​ R agonism, leading to an inhibition of LTP rather than enhancement. Optimization: Always perform a concentration-response curve (0.1 µM to 30 µM) to identify the optimal σ1​ R-selective window for your specific tissue preparation.

  • Temperature Sensitivity: σ1​ R translocation is highly temperature-dependent. Ensure the recording chamber is strictly maintained at 32–34°C. Experiments performed at room temperature (22°C) will yield false negatives due to stalled chaperone mobility[2].

References

  • Patent US20160151311A1:N,N'-di-1 naphthylguanidine HCl (NAGH) and N,N'-di-p-nitrophenylguanidine HCl (NAD) treatment for stroke at delayed timepoints.
  • Bioconjugate Chemistry (1993): N-(3-azidophenyl)-N-methyl-N'-([4-1H]- And [4-3H]-1-naphthyl)guanidine. A Potent and Selective Ligand Designed as a Photoaffinity Label for the Phencyclidine Site of the N-methyl-D-aspartate Receptor. PubMed (NIH).[Link]

  • The Journal of Physiology (2007): The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. PubMed Central (NIH).[Link]

  • Trends in Pharmacological Sciences (2016): The sigma-1 receptor: roles in neuronal plasticity and disease. PubMed Central (NIH).[Link]

  • Frontiers in Pharmacology (2023): Advancing depression treatment: the role of sigma receptor ligands. Frontiers.[Link]

  • Cell Journal (2021): The Association of Brain-Derived Neurotrophic Factor with Long-Term Potentiation. Brieflands.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Naphthalen-1-yl)guanidine hydrochloride

Answering as a Senior Application Scientist. Welcome to the technical support center for 1-(Naphthalen-1-yl)guanidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for 1-(Naphthalen-1-yl)guanidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this crucial building block in a highly pure form. Due to its unique amphipathic nature—possessing a bulky, hydrophobic naphthalene group and a highly polar, basic guanidinium hydrochloride group—its purification is often not straightforward. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(Naphthalen-1-yl)guanidine hydrochloride in a practical, question-and-answer format.

Q1: My initial synthesis yielded a product with ~95% purity. What are the likely impurities and what is the best first-pass purification strategy?

A1: A purity of ~95%, as is common from commercial suppliers, typically indicates the presence of residual starting materials (e.g., 1-naphthylamine), reagents, or side-products from the guanylation reaction. The most effective and widely applicable first-pass purification technique for this class of compounds is recrystallization .

The primary challenge is selecting an appropriate solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature but afford low solubility upon cooling, leading to the precipitation of pure crystals.

  • Causality: The guanidinium group is ionic and prefers polar, protic solvents, while the naphthalene ring is non-polar and aromatic, favoring dissolution in more non-polar or aromatic solvents. This duality often makes finding a single perfect solvent difficult. Therefore, a two-solvent (solvent/anti-solvent) system is frequently the most successful approach.

Initial Steps:

  • Characterize your crude product by ¹H NMR and LC-MS to identify potential impurities, which will inform your purification strategy.

  • Proceed to solvent screening for recrystallization as described in Q2.

Q2: I am struggling to find a suitable recrystallization solvent. The compound is either completely soluble or insoluble. What is the recommended procedure for solvent selection?

A2: This is a classic purification challenge. A systematic solvent screening process is necessary. We recommend screening both single and binary solvent systems.

Methodology for Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a single solvent from the table below to each tube.

  • Observe solubility at room temperature. If insoluble, heat the mixture to the solvent's boiling point.

  • If the compound dissolves when hot, cool the solution to room temperature and then in an ice bath to see if crystals form.

  • If a single solvent is not effective, attempt a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise at elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the solid, then allow the solution to cool slowly.

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsExpected Behavior
Alcohols Methanol, Ethanol, IsopropanolGood primary solvents due to their ability to solvate the guanidinium group.
Ketones AcetoneCan act as a primary solvent or an anti-solvent depending on the system.
Ethers 1,4-Dioxane, THFModerate solvents; may require heating.
Esters Ethyl AcetateLikely to be a poor solvent; good candidate for an anti-solvent.
Aromatic ToluenePoor solvent; excellent candidate for an anti-solvent.
Nitriles AcetonitrileModerate solvent.
Aqueous WaterHigh solubility is expected[1]. Can be used with pH adjustment or with an organic anti-solvent.

A promising starting point is an alcohol/ester or alcohol/aromatic hydrocarbon combination, such as Methanol/Toluene or Ethanol/Ethyl Acetate .

Q3: During cooling, my product is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is common for compounds with bulky, flexible groups or when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed, before transferring it to an ice bath. Insulating the flask can help.

  • Decrease Concentration: The solution may be supersaturated. Re-heat the mixture and add more of the primary solvent (10-20% more volume) before commencing the slow cooling process.

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate nucleation.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create a rough surface that promotes crystal nucleation.

  • Adjust pH: Guanidinium salts are more stable and crystalline at a low pH. Oiling out can sometimes be caused by partial deprotonation to the free base. A patent for related compounds suggests adjusting the pH to between 1 and 3.5 with HCl can significantly improve crystallization[2].

Q4: My final product is persistently colored (e.g., yellow or tan). How can I decolorize it?

A4: Persistent color often arises from highly conjugated, non-polar impurities or oxidation products. These are often present in trace amounts but are highly chromophoric.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can adsorb colored impurities. However, it can also adsorb your product, leading to yield loss, so it must be used judiciously.

Protocol:

  • Dissolve the crude, colored product in the appropriate hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Keep the solution at or near its boiling point for 5-10 minutes with stirring.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter.

  • Allow the clarified, hot filtrate to cool slowly to induce crystallization.

Part 2: Visualization of the Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting the purification of 1-(Naphthalen-1-yl)guanidine hydrochloride.

Purification_Workflow cluster_start Initial State cluster_problems Problem Identification cluster_solutions Solutions & Protocols cluster_end Final Product start Crude Product ~95% Purity prob1 Finding Solvent Compound is too soluble or insoluble start->prob1 Recrystallization Attempt prob2 Oiling Out No crystal formation start->prob2 During Cooling prob3 Persistent Color Yellow/Tan Product start->prob3 Visual Inspection sol1 Solvent Screening Use Two-Solvent System (e.g., MeOH/Toluene) prob1->sol1 sol2 Optimize Crystallization Slow Cooling Lower Concentration Add Seed Crystal Adjust pH to 1-3.5 prob2->sol2 sol3 Decolorize Activated Charcoal Treatment prob3->sol3 prob4 Purity Stagnates Impurities remain after recrystallization sol4 Alternative Methods Acid-Base Extraction Reverse-Phase Chromatography prob4->sol4 sol1->prob4 If purity is still low end_product end_product sol1->end_product sol2->end_product sol3->end_product sol4->end_product

Caption: Troubleshooting workflow for the purification of 1-(Naphthalen-1-yl)guanidine hydrochloride.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Toluene Two-Solvent System

This protocol is a robust starting point for researchers.

  • Dissolution: Place 1.0 g of crude 1-(Naphthalen-1-yl)guanidine hydrochloride in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add methanol (MeOH) in small portions while heating the mixture to a gentle reflux (~65°C) until the solid is completely dissolved. Use the minimum amount of hot MeOH necessary.

  • Addition of Anti-solvent: While maintaining the temperature, add toluene dropwise to the stirring solution. Continue adding toluene until you observe a persistent faint cloudiness (turbidity), indicating the solution is saturated.

  • Clarification: Add a few drops of hot MeOH to the turbid solution until it becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:1 mixture of MeOH/Toluene to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing non-basic organic impurities and inorganic salts.

  • Dissolution & Basification: Dissolve 1.0 g of the crude hydrochloride salt in deionized water (20 mL). Transfer the solution to a separatory funnel and add ethyl acetate (20 mL). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with frequent venting until the aqueous layer is basic (pH ~8-9, check with pH paper). This neutralizes the HCl salt and forms the free guanidine base.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The more non-polar free base will partition into the ethyl acetate layer. Drain the aqueous layer and extract it again with fresh ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Salt Formation: To the clear organic solution, slowly add a 2 M solution of HCl in diethyl ether or isopropanol dropwise with stirring. The pure 1-(Naphthalen-1-yl)guanidine hydrochloride will precipitate as a white solid.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What analytical methods are best for confirming the purity of the final product?

    • A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantitative purity assessment. ¹H NMR spectroscopy is crucial for confirming the chemical structure and identifying any residual solvents or organic impurities. LC-MS confirms the molecular weight. For a final, highly pure sample, Elemental Analysis (CHN) provides confirmation of the elemental composition.

  • Q: How should I store the purified 1-(Naphthalen-1-yl)guanidine hydrochloride?

    • A: Guanidinium salts can be hygroscopic[3]. The purified material should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Q: Why is it important to maintain an acidic pH during aqueous recrystallization?

    • A: The guanidine group is strongly basic (the pKa of the conjugate acid is ~13.6)[4]. Maintaining a low pH ensures the molecule remains fully protonated as the guanidinium cation. This is crucial because the hydrochloride salt has very different solubility and crystallinity properties compared to the free base. If the pH rises, the less soluble free base may precipitate, often as an oil, which complicates purification[2].

  • Q: Can I use column chromatography for purification?

    • A: Standard silica gel chromatography is generally not recommended for guanidinium salts. The highly polar and basic nature of the guanidinium group leads to strong, often irreversible, binding to the acidic silica gel, resulting in poor recovery and significant tailing of the product peak. If chromatography is necessary, reverse-phase chromatography (C18) using a mobile phase of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% TFA or formic acid) is a much more suitable, albeit more costly, alternative.

References

  • Various Authors. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. [Link]

  • Zhang, D., et al. (2022). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidine Hydrochloride. PubChem. [Link]

  • Lang, H. J., et al. (2006). Method for crystallizing guanidinium salts.
  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride Technical Sheet. [Link]

  • Hunan Wugan Pharmaceutical Co., Ltd. (2020). Purification method of pharmaceutical grade guanidine hydrochloride.
  • Hunan Wu赣药业有限公司. (2020). Purification method of pharmaceutical grade guanidine hydrochloride. Patsnap. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Naphthalen-1-yl)guanidine Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Naphthalen-1-yl)guanidine hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Naphthalen-1-yl)guanidine hydrochloride . This compound presents unique formulation hurdles in biological assays due to its amphiphilic nature—combining a highly hydrophobic, planar aromatic naphthyl ring with a hydrophilic, ionizable guanidinium moiety.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: Mechanistic Insights into Solubility Failures

Before attempting to dissolve 1-(Naphthalen-1-yl)guanidine hydrochloride, it is critical to understand the causality behind its precipitation in standard biological buffers.

The pKa Shift and Free-Base Nucleation: While aliphatic guanidines are extremely basic (pKa ~13.5), aromatic substitution significantly alters this property. The electron-withdrawing nature and extended π -conjugation of the naphthyl ring lower the pKa of the guanidine group to approximately 8.5[1]. At a physiological pH of 7.4, a substantial fraction of the compound exists in its uncharged, free-base form[1]. Without the ionic charge to maintain an aqueous hydration shell, the planar naphthyl rings rapidly undergo π

π stacking, serving as hydrophobic nucleation sites for macroscopic precipitation.
  • The "Salting-Out" Effect in PBS: Phosphate-Buffered Saline (PBS) is notoriously problematic for guanidine derivatives. The guanidinium cation forms highly stable, bidentate hydrogen-bonded ion pairs with multivalent anions like phosphates and sulfates. This interaction neutralizes the solubilizing charge, leading to the immediate "salting-out" of the highly insoluble naphthylguanidinium-phosphate complex.

  • Solvent Shock: Rapidly introducing a concentrated DMSO stock into an aqueous buffer causes localized supersaturation. The hydrophobic naphthyl groups aggregate faster than the DMSO can diffuse into the bulk water, creating irreversible micro-crystals.

  • Part 2: Troubleshooting Guides & FAQs

    Q1: I prepared a 50 mM stock in 100% DMSO, but when I dilute it to 100 µM in PBS (pH 7.4), it instantly turns cloudy. What is happening? A: You are experiencing a combination of solvent shock and phosphate ion-pairing. The phosphate ions in PBS are actively pairing with the guanidinium group, stripping its hydration shell and forcing the compound out of solution. Solution: Switch your assay buffer from PBS to a zwitterionic buffer like HEPES or Tris-HCl, which do not form strong ion pairs with guanidines. If PBS is strictly required for your downstream biological assay, you must use a co-solvent system (see the protocol below).

    Q2: I need to test this compound in cell culture media (e.g., DMEM with 10% FBS). How can I prevent it from crashing out during my 48-hour incubation? A: Cell culture media contains high concentrations of salts and amino acids that induce precipitation. To assist dissolution and maintain stability, pre-formulate the compound using a cyclodextrin carrier[1]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) has a hydrophobic cavity perfectly sized to encapsulate the naphthyl ring, shielding it from the aqueous environment while leaving the hydrophilic guanidinium group exposed to the solvent.

    Q3: When the compound precipitates, can I just heat the buffer to 37°C and vortex it to force it back into solution? A: No. While heating will temporarily increase the thermodynamic solubility limit and may clear the solution, it creates a metastable state. As soon as the solution cools to room temperature on the benchtop, or experiences localized temperature fluctuations, the compound will crash out again. This leads to inaccurate dosing and irreproducible assay results. You must alter the solvent composition rather than relying on temperature.

    Part 3: Quantitative Solubility Profiles

    The following table summarizes the expected solubility thresholds of 1-(Naphthalen-1-yl)guanidine hydrochloride across various standard laboratory solvent systems.

    Solvent / Buffer SystemMax Stable ConcentrationMechanistic Note100% DMSO> 50 mMPrimary stock solvent; disrupts all hydrophobic interactions[2].Deionized Water< 1 mMLacks buffering capacity; compound forms micellar aggregates[3].PBS (pH 7.4)< 50 µMImmediate precipitation due to bidentate phosphate ion-pairing.HEPES (pH 7.4)~ 200 µMZwitterionic buffer avoids multivalent anion interactions.Saline + 20% HP- β -CD> 2 mMCyclodextrin cavity encapsulates the naphthyl ring, preventing π π stacking[2].

    Part 4: Validated Experimental Formulation Protocol

    To ensure a self-validating and reproducible formulation, follow this step-by-step methodology for preparing a stable 1 mM working solution for biological assays.

    Step 1: Primary Stock Preparation

    • Weigh the required mass of 1-(Naphthalen-1-yl)guanidine hydrochloride.

    • Dissolve in 100% anhydrous DMSO to achieve a 50 mM concentration.

    • Vortex vigorously for 2 minutes. If the solution is not optically clear, sonicate in a water bath at 37°C for 10 minutes[1].

    Step 2: Carrier Buffer Preparation

    • Prepare your target biological buffer (preferably 50 mM HEPES, pH 7.4).

    • Add Hydroxypropyl- β -cyclodextrin (HP- β -CD) to a final concentration of 10% (w/v). Stir until completely dissolved and the solution is entirely transparent.

    Step 3: Stepwise Dilution (Mitigating Solvent Shock)

    • Place the HP- β -CD buffer on a magnetic stirrer at high speed (creating a deep vortex).

    • Using a micropipette, add the 50 mM DMSO stock dropwise directly into the center of the vortex. (To reach 1 mM, add 20 µL of stock per 1 mL of buffer).

    • Allow the solution to stir for 15 minutes at room temperature to ensure complete cyclodextrin encapsulation.

    Step 4: Self-Validation & Verification

    • Pass the final formulated solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

    • Validation: Measure the absorbance of the pre- and post-filtration solutions using UV-Vis spectroscopy (monitoring the naphthyl peak at ~280-290 nm). If the post-filtration concentration drops by more than 5%, microscopic precipitation has occurred. In this case, increase the HP- β -CD concentration to 15% and repeat the formulation.

    Part 5: Workflow Visualization

    FormulationWorkflow N1 Weigh 1-(Naphthalen-1-yl) guanidine HCl N2 Dissolve in 100% DMSO (Target: 50 mM Stock) N1->N2 N3 Is the solution optically clear? N2->N3 N4 Vortex & Sonicate at 37°C for 10 min N3->N4 No N5 Prepare Aqueous Buffer (e.g., HEPES + 10% HP-β-CD) N3->N5 Yes N4->N3 N6 Dropwise Addition of DMSO Stock Under Constant High-Speed Stirring N5->N6 N7 Filter (0.22 µm) & Verify Concentration via UV-Vis N6->N7

    Workflow for formulating 1-(Naphthalen-1-yl)guanidine HCl in biological buffers.

    References

    • Title: Guanidine Substitutions in Naphthyl Systems to Allow a Controlled Excited-State Intermolecular Proton Transfer: Tuning Photophysical Properties in Aqueous Solution Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

    • Title: Guanidine derivative inhibits C. albicans biofilm growth on denture liner without promote loss of materials' resistance Source: National Institutes of Health (NIH) / PubMed Central URL: [Link](Search Title for Direct Access)

    Sources

    Troubleshooting

    Technical Support Center: Optimizing In Vivo Dosage for 1-(Naphthalen-1-yl)guanidine hydrochloride

    Welcome to the technical support center for researchers utilizing 1-(Naphthalen-1-yl)guanidine hydrochloride in their in vivo studies. This guide is designed to provide you with the necessary information and troubleshoot...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers utilizing 1-(Naphthalen-1-yl)guanidine hydrochloride in their in vivo studies. This guide is designed to provide you with the necessary information and troubleshooting advice to effectively design and execute your experiments, ensuring both scientific rigor and the ethical treatment of animal subjects. The following question-and-answer format directly addresses common challenges and provides evidence-based strategies for success.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Initial Dose Selection: Where do I begin?

    Question: I am starting a new in vivo study with 1-(Naphthalen-1-yl)guanidine hydrochloride. How do I determine a safe and potentially effective starting dose for my animal model?

    Answer: Selecting an appropriate starting dose is a critical first step that balances the need to observe a biological effect with the imperative to minimize animal toxicity.[1][2] A multi-faceted approach grounded in available data is essential.

    • In Vitro Data Extrapolation: Your initial dose range should be informed by in vitro efficacy data. Consider the concentration at which you observed the desired effect in cell-based assays (e.g., IC50 or EC50). While a direct conversion is not always possible, this data provides a valuable starting point for estimating a therapeutic window.

    • Literature Review for Analogous Compounds: Investigate published in vivo studies on compounds with similar structures or mechanisms of action. The naphthalene and guanidine moieties are key features. Research on other guanidinium compounds or naphthalene derivatives can offer insights into their pharmacokinetic profiles and tolerated dose ranges in various animal models.[3][4][5]

    • Acute Toxicity Data: Look for any available acute toxicity data for 1-(Naphthalen-1-yl)guanidine hydrochloride or related structures. Safety data sheets (SDS) can be a source of this information, often providing LD50 (median lethal dose) values in rodents. For example, the oral LD50 for guanidine hydrochloride in rats is 475 mg/kg and in mice is 571 mg/kg. This information, while not a direct indicator of a therapeutic dose, helps to establish an upper limit and informs the design of dose-range finding studies.[6]

    Expert Insight: It is a common and recommended practice to start with a dose that is a fraction of the lowest observed adverse effect level (LOAEL) or, if unavailable, a conservative fraction of the LD50. A starting point of 1/10th of the lowest reported toxic dose for a structurally similar compound is a reasonable and cautious approach.

    Designing a Dose-Range Finding (DRF) Study

    Question: What is the most effective way to design a dose-range finding (DRF) study for 1-(Naphthalen-1-yl)guanidine hydrochloride to identify the Maximum Tolerated Dose (MTD)?

    Answer: A well-designed DRF study is fundamental to the success of your subsequent preclinical trials.[1][7] The primary goals are to determine the Maximum Tolerated Dose (MTD) and to observe the dose-response relationship for both efficacy and toxicity.[7][8]

    Key Components of a DRF Study:

    • Animal Model Selection: The choice of animal model is paramount and should be based on its physiological and genetic relevance to the human condition you are studying.[9][10][11][12] For instance, if you are investigating a specific cancer, a xenograft model using human cancer cell lines in immunodeficient mice would be appropriate.[12]

    • Group Size and Dosing Cohorts: A typical DRF study involves a small number of animals per dose group (e.g., 3-5).[13] You should establish several dose cohorts, starting with your conservatively estimated low dose and escalating from there.

    • Dose Escalation Strategy: A common approach is to use a dose-doubling or modified Fibonacci scheme for dose escalation.[14] This allows for a systematic exploration of the dose-response curve.[1] For example, you might start with cohorts receiving 1x, 2x, 4x, and 8x of your initial dose.

    • Route of Administration: The route of administration should align with the intended clinical application. Common routes for preclinical studies include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[13][15] The choice will significantly impact the compound's pharmacokinetic profile.[16]

    • Monitoring and Endpoints: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.[6][17] The MTD is generally defined as the highest dose that does not cause unacceptable side effects, such as more than a 10-20% loss in body weight or other severe clinical signs.[6] It is important to note that mortality is not the intended endpoint for an MTD study.[6]

    Experimental Workflow: Dose-Range Finding Study

    DRF_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: MTD Determination Start Determine Starting Dose (Based on in vitro data & literature) Formulate Prepare Formulations (Vehicle Control & Test Article) Start->Formulate Animals Acclimate Animals (Select appropriate model) Formulate->Animals Dose_Low Administer Low Dose Cohort Monitor_Low Monitor for Toxicity (Body weight, clinical signs) Dose_Low->Monitor_Low Dose_Escalate Escalate Dose (e.g., 2x, 3x increments) Monitor_Low->Dose_Escalate Observe_Toxicity Observe Significant Toxicity? Dose_Escalate->Observe_Toxicity Observe_Toxicity->Dose_Escalate No Define_MTD Define MTD (Highest dose without severe toxicity) Observe_Toxicity->Define_MTD Yes Refine_Dose Test Intermediate Dose (To refine MTD) Define_MTD->Refine_Dose PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing Regimen (Dose, Frequency) Concentration Drug Concentration in Plasma Dose->Concentration Absorption & Distribution Effect Therapeutic Effect (Efficacy & Toxicity) Concentration->Effect Drug-Target Interaction Effect->Dose Optimization

    Caption: Interplay of PK and PD in dosage optimization.

    Managing and Interpreting Toxicity

    Question: I am observing adverse effects in my study animals. How do I differentiate between compound-related toxicity and other experimental factors, and what should I do?

    Answer: Differentiating the cause of adverse effects is crucial for accurate data interpretation and for making informed decisions about your study design.

    Troubleshooting Adverse Events:

    Observed SignPotential Cause(s)Recommended Action(s)
    Weight Loss >15% Compound toxicity, vehicle toxicity, stress from handling/dosing, underlying illness.- Include a vehicle-only control group to rule out vehicle effects. - Refine handling and dosing techniques to minimize stress. - Perform a health check to rule out other illnesses. - Consider reducing the dose or dosing frequency.
    Skin or Injection Site Irritation Irritating properties of the compound or formulation (e.g., non-physiological pH, high concentration of co-solvent). [18][19][20]- Check and adjust the pH of the formulation to be closer to neutral. - Reduce the concentration of any organic co-solvents. - Consider an alternative route of administration.
    Lethargy, Ruffled Fur, Hunched Posture Systemic toxicity, pain or discomfort.- Closely monitor for other clinical signs. - Consider humane endpoints and consult with veterinary staff. - Collect blood for clinical pathology (e.g., liver and kidney function tests) at the end of the study to identify target organs of toxicity. [6]

    Expert Insight: Always adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in your animal studies. This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize pain and distress. [21]

    References

    • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

    • Charles River Laboratories. Dose Range Finding Studies. [Link]

    • Symeres. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

    • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

    • Bienta. Dose range finding (DRF). [Link]

    • REVIVE. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

    • Taconic Biosciences. Using Animal Models for Drug Development. [Link]

    • ClinicalTrials.gov. Study to Evaluate Safety, Tolerability, Maximum Tolerated Dose (MTD), Efficacy, and Pharmacokinetics (PKs) of CPI-613 Given Twice Weekly for Three Consecutive Weeks in Patients With Advanced Hematologic Malignancies. [Link]

    • EUPATI. Phase I - Human Pharmacology: Maximum Tolerated Dose (MTD). [Link]

    • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. [Link]

    • National Center for Biotechnology Information. Role of animal models in biomedical research: a review. [Link]

    • PPD. Preclinical Studies in Drug Development. [Link]

    • EUPATI Toolbox. Animal models. [Link]

    • Reaction Biology. Maximum Tolerable Dose Study Services. [Link]

    • Taylor & Francis Online. How necessary are animal models for modern drug discovery? [Link]

    • AMSbiopharma. Preclinical research strategies for drug development. [Link]

    • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

    • Lawrence Livermore National Laboratory. A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]

    • Medical Writing. Preclinical research in drug development. [Link]

    • PubMed. Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. [Link]

    • National Center for Biotechnology Information. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. [Link]

    • AmericanBio. GUANIDINE HYDROCHLORIDE Safety Data Sheet. [Link]

    • PubMed. The sequential mechanism of guanidine hydrochloride-induced denaturation of cAMP receptor protein from Escherichia coli. A fluorescent study using 8-anilino-1-naphthalenesulfonic acid. [Link]

    • National Center for Biotechnology Information. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

    • Science.gov. guanidine hydrochloride solutions: Topics by Science.gov. [Link]

    • Walsh Medical Media. Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

    • National Center for Biotechnology Information. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. [Link]

    • Walsh Medical Media. Pharmacokinetic Analysis of Naphthalene and Its Derivatives. [Link]

    • ResearchGate. (PDF) In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. [Link]

    • U.S. Environmental Protection Agency. Pharmacokinetics and Pharmacodynamics of Naphthalene. [Link]

    • ResearchGate. (PDF) N‐Aroyl‐N′‐(1‐Naphthyl)‐N′′‐aryl guanidines as a New Entry to Urease Inhibitors: Synthesis, Kinetic Mechanism, Molecular Docking and MD Simulation Studies. [Link]

    Sources

    Optimization

    Technical Support Center: Minimizing Off-Target Effects of 1-(Naphthalen-1-yl)guanidine Hydrochloride

    Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to help researchers troubleshoot, validate, and optimize experiments involving 1-(Naphthalen-1-y...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to help researchers troubleshoot, validate, and optimize experiments involving 1-(Naphthalen-1-yl)guanidine hydrochloride (CAS No.: 6967-90-4). Small molecule probes are powerful tools, but their utility is entirely dependent on their target specificity. This portal provides the mechanistic causality behind off-target liabilities and self-validating protocols to ensure the integrity of your data.

    I. Pharmacological Profiling & Causality

    To mitigate off-target effects, we must first understand the physicochemical causality driven by the molecule's structure:

    • The Guanidinium Moiety: With a pKa of ~13.5, the guanidine group is fully protonated at physiological pH. While this allows it to mimic endogenous basic amino acids (like arginine) to bind primary targets, it also drives non-specific electrostatic interactions with negatively charged phospholipid bilayers and off-target protein carboxylate/phosphate pockets.

    • The Naphthyl Ring: This planar, highly lipophilic structure promotes hydrophobic partitioning and potential DNA intercalation.

    When these two motifs combine, the resulting pharmacophore frequently cross-reacts with unintended central nervous system (CNS) targets, confounding both in vitro assays and in vivo phenotypic readouts[1].

    II. Knowledge Base & FAQs

    Q1: Why does 1-(Naphthalen-1-yl)guanidine hydrochloride exhibit cross-reactivity with NMDA receptors? A1: The structure-activity relationship (SAR) of naphthylguanidines inherently mimics the pharmacophore required to bind the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. The planar naphthyl ring fits into the hydrophobic ion channel pore, while the positively charged guanidinium group interacts with the channel's binding site, leading to uncompetitive antagonism[2]. If your cellular model expresses NMDA receptors, you must run a counter-screen to rule out channel blockade.

    Q2: How can I distinguish between my primary therapeutic effect and off-target cytotoxicity? A2: This is a critical failure point in drug development. Recent studies demonstrate that up to 97% of drug-indication pairs fail in oncology trials, frequently because the drugs kill cells via off-target mechanisms rather than their putative targets[3]. To distinguish the two, you must employ genetic target deconvolution (e.g., CRISPR/Cas9). If you knock out your primary target and the compound still induces cytotoxicity, the effect is off-target.

    Q3: What role does the hydrochloride salt form play in assay performance? A3: The HCl salt significantly improves aqueous solubility compared to the free base. However, once dissolved in a physiological buffer, the compound dissociates. The highly basic nature of the active molecule means it will aggressively adsorb to untreated plastic surfaces and dextran matrices in biochemical assays, creating false-positive background noise.

    III. Quantitative Off-Target Profiling

    Summarized below is the comparative binding profile of the naphthylguanidine pharmacophore. Use these thresholds to establish the maximum tolerated concentration (MTC) for your specific assays.

    Target ClassRepresentative TargetTypical Affinity (Ki / IC50)Interaction MechanismMitigation Strategy
    Primary Target NOS / Urokinase< 100 nMSpecific (H-bonding / Salt bridge)N/A (Desired interaction)
    Off-Target NMDA (PCP site)100 nM - 1 µMUncompetitive Channel BlockadeCap assay concentration at < 50 nM
    Off-Target 5-HT Receptors1 µM - 5 µMCompetitive BindingCounter-screen with 5-HT antagonists
    Off-Target Lipid Bilayer> 10 µMHydrophobic PartitioningLimit incubation time; use BSA in buffer

    IV. Troubleshooting Guide: Assay Interference & Cytotoxicity

    Issue 1: High background noise or non-specific binding in SPR/ELISA.
    • Causality: The permanent positive charge at pH 7.4 causes the compound to stick to the dextran matrix of SPR chips or untreated plastic, masking true binding kinetics.

    • Solution: Formulate your assay buffer with 150-300 mM NaCl to shield electrostatic interactions. Add 0.05% Tween-20 and 0.1% BSA to outcompete non-specific hydrophobic interactions from the naphthyl ring.

    Issue 2: Unexpected cell death at concentrations >5 µM.
    • Causality: Broad off-target toxicity, potentially through membrane disruption or promiscuous kinase/ion channel inhibition.

    • Solution: Perform a rigorous dose-response titration. Ensure your working concentration is at least 10-fold lower than the established off-target IC50.

    V. Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol must be a self-validating system. Below are the gold-standard methodologies for validating 1-(Naphthalen-1-yl)guanidine hydrochloride.

    Protocol 1: CRISPR/Cas9 Genetic Target Deconvolution

    Objective: Differentiate on-target efficacy from off-target cytotoxicity[3]. Self-Validating Mechanism: Includes a Non-Targeting Control (NTC) to baseline inherent toxicity, and orthogonal validation of the knockout.

    • sgRNA Design & Delivery: Design 3 distinct sgRNAs against your primary target to rule out sgRNA-specific off-target effects. Deliver via RNP electroporation for high-efficiency editing without lentiviral integration artifacts.

    • Clonal Isolation & Validation: Isolate single cells and expand. Validate target depletion via Western Blot and genomic sequencing (TIDE/ICE analysis).

    • Dose-Response Assay: Plate Wild-Type (WT), NTC, and Target-KO cells in 96-well plates. Treat with a concentration gradient of 1-(Naphthalen-1-yl)guanidine HCl (0.1 nM to 100 µM).

    • Viability Readout: Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo) after 72 hours.

    • Causal Analysis: Calculate the IC50. A shift in IC50 >10-fold in the KO line indicates strict on-target specificity. If the IC50 remains unchanged in the KO line, the compound is acting via off-target toxicity.

    Protocol 2: Biochemical Buffer Optimization for SPR

    Objective: Eliminate false positives caused by the highly basic guanidinium moiety. Self-Validating Mechanism: Utilizes a reference flow cell (blank surface) to subtract bulk refractive index changes and non-specific binding in real-time.

    • Buffer Preparation: Formulate HEPES-buffered saline (HBS) with 250 mM NaCl.

    • Additives: Supplement with 0.05% Tween-20 and 0.1% BSA.

    • Analyte Preparation: Prepare a serial dilution of the compound. Ensure DMSO concentration is strictly matched across all samples and the running buffer (exactly 2.0%).

    • Injection & Referencing: Inject over the target-immobilized surface and the reference surface simultaneously.

    • Kinetic Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model. Quality Control: High residual binding on the reference cell indicates insufficient buffer optimization; increase NaCl concentration by 50 mM increments.

    VI. Visualizations

    G A 1-(Naphthalen-1-yl)guanidine HCl Treatment B Dose-Response Titration (Determine IC50) A->B C Assess Cell Viability (Identify Cytotoxicity) B->C D CRISPR/Cas9 Target KO (Deconvolution) C->D E Efficacy Lost in KO (On-Target Confirmed) D->E Target Dependent F Efficacy Retained in KO (Off-Target Toxicity) D->F Target Independent

    Workflow for validating target specificity and detecting off-target toxicity.

    Pathways Ligand 1-(Naphthalen-1-yl) guanidine Target Primary Targets (e.g., NOS, Urokinase) Ligand->Target Specific Binding Off1 NMDA Receptor (PCP Site) Ligand->Off1 Cross-reactivity Off2 5-HT Receptors Ligand->Off2 Low Affinity Membrane Lipid Bilayer (Intercalation) Ligand->Membrane Hydrophobic Effect

    Pharmacological network showing primary targets and common off-target liabilities.

    VII. References

    Sources

    Troubleshooting

    Technical Support Center: Guanidine Hydrochloride Removal from Protein Samples

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth protocols and troubleshooting advice for the critical process of removing guanidine hy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth protocols and troubleshooting advice for the critical process of removing guanidine hydrochloride (GdnHCl) from protein samples. As a powerful chaotropic agent, GdnHCl is invaluable for solubilizing proteins, particularly from inclusion bodies.[1][2][3] However, its presence is often incompatible with downstream applications and must be efficiently removed to allow for correct protein refolding and functional activity.[4][5]

    This center is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to optimize these protocols for your specific protein of interest.

    Core Concepts: The Challenge of Denaturant Removal

    Guanidine hydrochloride disrupts the non-covalent interactions that maintain a protein's native three-dimensional structure, leading to unfolding and solubilization.[1][2][6] The primary challenge in removing GdnHCl is to shift the equilibrium from a denatured state back to a correctly folded, biologically active conformation while avoiding the kinetic trap of aggregation.[7][8] The rate and method of GdnHCl removal are therefore critical parameters that must be carefully controlled.

    Method Selection Guide

    Choosing the appropriate method for GdnHCl removal is highly dependent on your protein's characteristics, the required final sample volume and concentration, and the scale of your preparation.

    MethodPrincipleKey AdvantagesKey DisadvantagesBest For
    Dialysis Diffusion across a semi-permeable membrane against a large volume of GdnHCl-free buffer.[1][9]Gentle, simple, and requires minimal specialized equipment. Allows for gradual denaturant removal.[9]Time-consuming (can take several days), significant increase in sample volume.Small to medium-scale preparations where a slow removal rate is desired to promote proper refolding.[8][10]
    Diafiltration (TFF) Convective transport of GdnHCl through an ultrafiltration membrane while retaining the protein.[11]Rapid, scalable, and allows for simultaneous buffer exchange and concentration.[12]Can lead to protein aggregation at the membrane surface due to increased local concentration. Requires specialized equipment.Large-scale preparations requiring speed and volume control.[12]
    Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius. Proteins are separated from the smaller GdnHCl molecules.[13][14][15]Fast, provides excellent separation, and can be used for buffer exchange in a single step.[13][15][16]Sample dilution occurs. Potential for protein interaction with the resin. Column capacity can be a limitation.[17]Rapid buffer exchange for small to medium sample volumes and as a final polishing step.[15]
    Protein Precipitation Altering solvent conditions (e.g., adding ethanol or acetone) to decrease protein solubility, allowing for pelleting and removal of the GdnHCl-containing supernatant.[18][19]Rapid, can concentrate the protein, and is effective for a large number of samples simultaneously.[20]High risk of irreversible protein aggregation and denaturation. The pellet can be difficult to resolubilize.[11][21]Sample cleanup prior to analytical techniques like SDS-PAGE, where protein activity is not required.[5][22]

    Experimental Protocols & Workflows

    Protocol 1: Step-Wise Dialysis for Gradual GdnHCl Removal

    This is the most common and often the gentlest method for protein refolding. The gradual reduction of GdnHCl concentration helps to minimize aggregation by allowing the protein sufficient time to explore conformational space and find its native structure.[7][9]

    Dialysis_Workflow A Solubilized Protein in 6 M GdnHCl B Place in Dialysis Bag (appropriate MWCO) A->B C Dialyze vs. 4 M GdnHCl Buffer (4-6 hours, 4°C) B->C D Dialyze vs. 2 M GdnHCl Buffer (4-6 hours, 4°C) C->D E Dialyze vs. 1 M GdnHCl Buffer (4-6 hours, 4°C) D->E F Dialyze vs. Final Buffer (No GdnHCl) (Overnight, 4°C, 2 changes) E->F G Recover & Clarify Sample (Centrifuge to remove aggregates) F->G

    Caption: Workflow for stepwise removal of GdnHCl via dialysis.

    • Preparation: Start with your protein solubilized in a buffer containing 6 M GdnHCl (e.g., 20 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 1 mM DTT).[7]

    • Dialysis Setup: Transfer the protein solution to a dialysis bag with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (typically 10-14 kDa).

    • Step 1 Dialysis: Immerse the sealed dialysis bag in a refolding buffer containing 4 M GdnHCl. The volume of the external buffer should be at least 100 times the volume of the sample.[7] Dialyze for 4-6 hours at 4°C with gentle stirring.

    • Step 2 Dialysis: Transfer the dialysis bag to a fresh refolding buffer containing 2 M GdnHCl and repeat the dialysis for 4-6 hours at 4°C.[23]

    • Step 3 Dialysis: Transfer the bag to a fresh buffer containing 1 M GdnHCl and dialyze for another 4-6 hours at 4°C.[7][23]

    • Final Dialysis: Transfer the bag to the final refolding buffer (without GdnHCl) and dialyze overnight at 4°C. It is crucial to perform at least one buffer change during this final step to ensure complete removal of the denaturant.[7]

    • Recovery: Carefully recover the protein solution from the dialysis bag. Centrifuge the sample at high speed (e.g., >15,000 x g) for 30 minutes to pellet any aggregated protein.[7] The supernatant contains your refolded protein.

    Protocol 2: Size Exclusion Chromatography (SEC) for Rapid Buffer Exchange

    SEC, or gel filtration, is an excellent method for quickly removing GdnHCl and exchanging the buffer in a single step. It is particularly useful when speed is important and for proteins that are not prone to aggregation upon rapid denaturant removal.[13][14]

    SEC_Workflow A Equilibrate SEC Column with Final Buffer B Load Protein Sample in GdnHCl A->B C Isocratic Elution with Final Buffer B->C D Protein Elutes in Void/Early Fractions C->D E GdnHCl is Retained & Elutes Later C->E F Pool & Concentrate Protein Fractions D->F

    Caption: Workflow for GdnHCl removal using size exclusion chromatography.

    • Column Selection: Choose a desalting column with an appropriate fractionation range. For most proteins, a resin like Sephadex G-25 is suitable, as it effectively separates proteins (MW > 5,000) from small molecules like GdnHCl.[14][16]

    • Equilibration: Equilibrate the column extensively with your desired final buffer (e.g., 2-3 column volumes). This buffer should be optimized for the stability of your refolded protein.

    • Sample Application: Apply your GdnHCl-containing protein sample to the column. The sample volume should typically not exceed 5% of the total column volume for optimal resolution.[14]

    • Elution: Perform an isocratic elution with the final buffer.[14] Monitor the eluate using a UV detector at 280 nm.

    • Fraction Collection: The protein will elute in the void volume or early fractions, while the GdnHCl will be retained by the resin and elute in later fractions. Collect fractions and analyze them by SDS-PAGE to identify those containing your protein.

    • Pooling: Pool the protein-containing fractions. The protein will now be in the final buffer, free of GdnHCl. Concentration may be required due to dilution during the SEC process.[17]

    Troubleshooting and FAQ

    This section addresses common issues encountered during GdnHCl removal.

    Q1: My protein precipitated immediately upon starting dialysis/dilution. What went wrong?

    A1: This is the most common problem and is typically caused by the rapid removal of the denaturant, which favors aggregation over proper refolding.[7][11]

    • Causality: When the GdnHCl concentration drops too quickly, hydrophobic patches on the unfolded or partially folded protein molecules are exposed and interact with each other, leading to aggregation.

    • Troubleshooting Steps:

      • Slow Down the Process: Switch from a single-step dialysis to a step-wise dialysis with smaller decrements in GdnHCl concentration (e.g., 6M -> 5M -> 4M, etc.).[7][23]

      • Optimize Protein Concentration: High protein concentrations can promote aggregation.[18] Try lowering the initial protein concentration to below 0.1 mg/mL before initiating refolding.[13]

      • Use Refolding Additives: Incorporate additives into your dialysis buffer that can help suppress aggregation. Common additives include:

        • L-Arginine (0.5 - 1 M): Acts as an aggregation suppressor.[24]

        • Glycerol or Sucrose (10-20%): These viscogens can stabilize the protein structure.[24]

        • Non-detergent sulfobetaines (NDSBs): Can enhance the solubility of folding intermediates.[24]

      • Temperature Control: Perform all steps at 4°C to slow down the aggregation process.[7]

    Q2: My protein is soluble after GdnHCl removal, but it has no biological activity. Why?

    A2: The protein may have misfolded into a soluble, non-native conformation or formed soluble oligomers.

    • Causality: While aggregation has been avoided, the refolding conditions may not have been optimal for achieving the correct tertiary structure. If your protein contains disulfide bonds, incorrect pairing is a common cause of inactivity.

    • Troubleshooting Steps:

      • Redox Shuffling: If your protein has cysteine residues, incorrect disulfide bonds may have formed. Include a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), in the final dialysis buffer to facilitate correct disulfide bond formation.[10] A common starting ratio is 10:1 GSH:GSSG.[10]

      • Buffer Optimization: The pH and ionic strength of the final buffer are critical for protein stability and activity. Perform a screening experiment with a range of pH values and salt concentrations to find the optimal conditions for your protein.[7]

      • Cofactor/Ligand Addition: If your protein requires a specific cofactor or ligand for its stability or activity, include it in the final dialysis buffer.

    Q3: How can I confirm that all the GdnHCl has been removed?

    A3: Residual GdnHCl can interfere with downstream assays. While dialysis against large volumes is generally effective, verification may be necessary for sensitive applications.

    • Troubleshooting Steps:

      • Conductivity Measurement: The conductivity of your protein sample should be similar to that of your final buffer. A significantly higher conductivity may indicate residual salt (GdnHCl).

      • HPLC-Based Methods: For precise quantification, specialized HPLC methods can be used to measure the concentration of guanidine in the final sample.[25] This involves cation-exchange chromatography with UV detection.[25]

    Q4: Can I use precipitation to remove GdnHCl before running an SDS-PAGE gel?

    A4: Yes, this is a common and effective application for precipitation.

    • Causality: High concentrations of GdnHCl can interfere with SDS-PAGE, causing band distortion. Precipitating the protein with solvents like ethanol or acetone leaves the highly soluble GdnHCl in the supernatant.[5][20]

    • Protocol Snippet (Ethanol Precipitation):

      • To your protein sample in GdnHCl, add 9 volumes of ice-cold 100% ethanol.[19]

      • Incubate at -20°C for at least 1 hour.[19][22]

      • Centrifuge at >14,000 x g for 10-15 minutes to pellet the protein.[19]

      • Carefully decant the supernatant.

      • Wash the pellet with cold 70-90% ethanol to remove residual GdnHCl.[21][22]

      • Air-dry the pellet briefly and resuspend directly in SDS-PAGE loading buffer.

    References

    • Maki, K., Cheng, H., & Roder, H. (2007). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 16(8), 1753-1761.
    • Various Authors. (2016). What's the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate. Retrieved from [Link]

    • Various Authors. (2019). Does anyone have a good protocol for purification and refolding from inclusion bodies for a His-tagged protein?. ResearchGate. Retrieved from [Link]

    • O'Brien, S. B., & Jones, G. W. (2012). Protein Extraction and Purification by Differential Solubilization. In Methods in Molecular Biology (Vol. 869, pp. 297-311). Humana Press.
    • Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]

    • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection.
    • Science Gateway. (n.d.). Protein refolding. Retrieved from [Link]

    • Unknown. (n.d.). Protein precipitation. Retrieved from [Link]

    • The Wolfson Centre for Applied Structural Biology. (n.d.). Small scale His-Tag purification under nature conditions. Retrieved from [Link]

    • Coligan, J. E., et al. (Eds.). (2001). Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
    • US Pharmacopeia (USP). (n.d.). Amino acid analysis. Retrieved from [Link]

    • Tsumoto, K., Ejima, D., Kumagai, I., & Arakawa, T. (2004). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies.
    • Bitesize Bio. (2022). Refolding Proteins Made Easy: 21 Tips and Tricks. Retrieved from [Link]

    • Pol-Fachin, L., Verli, H., & de-Oliveira-Neto, M. (1990). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol.
    • Agilent. (n.d.). SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Retrieved from [Link]

    • Various Authors. (2017). Can anyone help in diafiltartion process?. ResearchGate. Retrieved from [Link]

    • Magen Biotech. (n.d.). The Power of Guanidine Hydrochloride in Nucleic Acid Extraction. Retrieved from [Link]

    • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

    • University of Bergen (UiB). (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Guanidine Hydrochloride (GuHCl) Solubility &amp; Temperature Dynamics

    Welcome to the Technical Support Center for Guanidine Hydrochloride (GuHCl) applications. As a potent chaotropic agent, GuHCl is indispensable in drug development for protein denaturation, inclusion body solubilization,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Guanidine Hydrochloride (GuHCl) applications. As a potent chaotropic agent, GuHCl is indispensable in drug development for protein denaturation, inclusion body solubilization, and RNA isolation. However, its complex thermodynamic properties frequently cause unexpected precipitation and concentration errors during experimental workflows.

    This guide provides researchers and application scientists with field-proven troubleshooting strategies, thermodynamic causality, and self-validating protocols to ensure absolute precision in GuHCl handling.

    Thermodynamic Profiling: Solubility vs. Temperature

    The solubility of GuHCl is strictly governed by temperature. Because the chaotropic hydration of guanidinium ions requires significant kinetic energy, lowering the temperature dramatically reduces the solvent's capacity to maintain high molarities.

    Table 1: Quantitative Solubility Dynamics of GuHCl in Aqueous Solutions

    Temperature ConditionMaximum Practical SolubilityThermodynamic Behavior / ObservationRecommended Action
    4°C (Cold Room) < 6 MHigh risk of spontaneous crystallization due to reduced kinetic energy and solvent hydration capacity.Store highly concentrated stocks (>4 M) at room temperature.
    20°C - 25°C (Room Temp) ~6 MStable clear solution. Endothermic cooling during preparation temporarily lowers local temperature, stalling dissolution.Stir continuously. Allow solution to equilibrate to room temperature before finalizing volume.
    35°C (Water Bath) ≥ 8 MRequired thermal energy threshold to overcome the endothermic barrier and maintain hydration of 8 M concentrations.Heat for ~30 minutes to achieve complete dissolution of 8 M stocks.

    Data synthesized from manufacturer specifications and biochemical reference standards[1],[2].

    Diagnostic FAQs

    Q: Why does my GuHCl solution become ice-cold and stop dissolving during preparation? A: The dissolution of the GuHCl crystal lattice is a highly endothermic process[3]. The energy required to break the ionic bonds of the solid salt is greater than the energy released when the ions are hydrated by water. Consequently, the reaction absorbs heat from the surrounding solvent, causing the temperature to plummet. This dynamic temperature drop artificially lowers the solubility limit in real-time, stalling dissolution unless external heat is applied[4].

    Q: I stored my 8 M GuHCl stock in the 4°C cold room overnight, and it precipitated into a solid white mass. Is the reagent ruined? A: No, the reagent is not ruined. The maximum solubility of GuHCl at room temperature is approximately 6 M[1]. An 8 M solution is supersaturated at lower temperatures. When moved to a 4°C environment, the solvent lacks the kinetic energy to keep the massive chaotropic ions hydrated, resulting in rapid crystallization. You can fully recover the solution by warming it in a 35°C water bath with gentle stirring until it clarifies[2].

    Q: My GuHCl powder has formed hard, lumpy agglomerates in the bottle. Does this affect the molarity or purity? A: GuHCl is highly hygroscopic and will agglomerate upon storage due to atmospheric moisture absorption[1]. While the chemical purity remains unaffected, the absorbed water weight means that mass-based measurements (weighing the powder) will result in a lower-than-expected final molarity. This necessitates empirical validation of the final solution (see protocol below).

    Resolution Workflows

    When encountering GuHCl precipitation, use the following logical workflow to diagnose and resolve the thermodynamic imbalance.

    G Start Precipitate Observed in GuHCl Solution CheckTemp Assess Solution Temperature Start->CheckTemp TempCold < 20°C (e.g., Cold Room) CheckTemp->TempCold TempRT 20°C - 25°C (Room Temp) CheckTemp->TempRT ActionCold Solubility limit exceeded. Warm to 35°C to redissolve. TempCold->ActionCold CheckConc Is target concentration > 6M? TempRT->CheckConc ActionCold->CheckConc ActionHigh Max RT solubility is ~6M. Heat to 35°C for 30 mins. CheckConc->ActionHigh Yes ActionLow Evaporation likely occurred. Check seal and redissolve. CheckConc->ActionLow No

    Troubleshooting workflow for resolving guanidine hydrochloride precipitation based on temperature.

    Self-Validating Methodologies

    Protocol: Preparation and Validation of an 8 M GuHCl Stock Solution (100 mL)

    Causality Overview: Because GuHCl is highly hygroscopic, mass-based measurements are inherently flawed due to variable atmospheric moisture absorption. To create a self-validating system, this protocol utilizes thermal regulation to force complete dissolution and Refractive Index (RI) measurements to empirically validate the final molarity[3].

    Step 1: Initial Mass Calculation & Weighing

    • Action: Weigh 76.42 g of high-purity crystalline GuHCl[4].

    • Causality: The molecular weight of GuHCl is 95.53 g/mol . For 100 mL of an 8 M solution, 0.8 moles are required ( 0.8 mol×95.53 g/mol=76.42 g ).

    Step 2: Solvent Addition & Thermal Regulation

    • Action: Add the GuHCl powder to a beaker containing ~40 mL of high-purity water or target buffer. Immediately place the beaker in a 35°C water bath[2].

    • Causality: The dissolution of the GuHCl crystal lattice absorbs significant heat from the solvent. Without external heat, the solution temperature drops rapidly, dynamically lowering the solubility limit and causing dissolution to stall. The 35°C bath provides the necessary activation energy to reach the 8 M solubility threshold.

    Step 3: Volume Adjustment

    • Action: Stir until completely dissolved (approx. 30 minutes). Allow the solution to cool slightly to room temperature, then adjust the final volume to exactly 100 mL using a volumetric flask.

    • Causality: Volume must be adjusted only after the solute is fully dissolved and thermally equilibrated. The partial specific volume of GuHCl significantly expands the total solution volume during dissolution; adjusting too early will result in a diluted final concentration.

    Step 4: Self-Validation via Refractive Index

    • Action: Measure the refractive index of the solution using an Abbe refractometer at 25°C[3]. An 8.0 M solution should yield a specific refractive index (consult standard biochemical tables for exact RI values, typically ~1.46). Adjust with solid GuHCl or buffer if the value deviates.

    • Causality: Because the starting powder may have contained variable water weight due to its hygroscopic nature, RI provides an absolute, empirical measurement of the dissolved chaotrope concentration, ensuring the protocol validates its own accuracy prior to use in sensitive protein folding kinetics[5].

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to 1-(Naphthalen-1-yl)guanidine Hydrochloride and Other Diarylguanidines for Neuropharmacological Research

    For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the diarylguanidine scaffold represents a versatile and potent class of molecules. This guide provide...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, the diarylguanidine scaffold represents a versatile and potent class of molecules. This guide provides an in-depth, objective comparison of 1-(Naphthalen-1-yl)guanidine hydrochloride with other key diarylguanidines, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships that govern their interactions with critical neurological targets, thereby empowering informed decisions in drug discovery and development.

    Introduction to Diarylguanidines: A Scaffold of Neurological Importance

    The guanidine group, a nitrogenous functional group, is a fundamental component of many biologically active compounds.[1] When flanked by two aryl moieties, the resulting diarylguanidine structure gives rise to a class of compounds with significant activity at several key neurological targets. These include the N-methyl-D-aspartate (NMDA) receptor, sigma (σ) receptors, and voltage-gated sodium channels.[2][3][4] This multi-target profile makes diarylguanidines a compelling area of research for neuroprotective, anticonvulsant, and potential antipsychotic agents.[4][5]

    This guide will focus on a comparative analysis of three key diarylguanidines:

    • 1-(Naphthalen-1-yl)guanidine hydrochloride: An unsymmetrical diarylguanidine featuring a bulky naphthalene ring.

    • 1,3-Di-o-tolylguanidine (DTG): A well-characterized, selective sigma receptor ligand.[3]

    • 1,3-Diphenylguanidine (DPG): A foundational diarylguanidine structure used as a benchmark.

    Physicochemical Properties: The Foundation of Pharmacological Activity

    The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Below is a comparative table of key physicochemical properties for our selected diarylguanidines.

    Property1-(Naphthalen-1-yl)guanidine HCl1,3-Di-o-tolylguanidine (DTG)1,3-Diphenylguanidine (DPG)
    Molecular Formula C₁₁H₁₂ClN₃C₁₅H₁₇N₃C₁₃H₁₃N₃
    Molecular Weight 221.7 g/mol 239.32 g/mol [6]211.26 g/mol [7]
    Appearance White to off-white solidWhite crystalline powderWhite to cream-colored chalky powder[7]
    Melting Point Not specified178-179 °C148-150 °C[2]
    Water Solubility Soluble70.0 mg/L at 20 °C[8]Sparingly soluble[2]
    logP (Octanol/Water) Not specified2.90[8]2.89 (Estimated)[7]
    pKa Not specified10.67[8]Not specified

    Note: Data for 1-(Naphthalen-1-yl)guanidine hydrochloride is less readily available in public databases and may require experimental determination.

    Comparative Biological Activity: Targeting Key Neurological Receptors

    The subtle structural differences between these diarylguanidines lead to significant variations in their biological activity profiles. The following table summarizes their reported potencies at the NMDA receptor, sigma receptors, and sodium channels.

    CompoundNMDA Receptor (IC₅₀/Kᵢ)Sigma-1 Receptor (Kᵢ)Sigma-2 Receptor (Kᵢ)Sodium Channel (IC₅₀)
    N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine *36 nM ([³H]MK-801)[2]2540 nM ([³H]DTG)[2]Not specifiedNot specified
    1,3-Di-o-tolylguanidine (DTG) Weakly active69 nM[3]21 nM[3]Not specified
    1,3-Diphenylguanidine (DPG) Micromolar rangeNot specifiedNot specified>100 µM (veratridine-induced [¹⁴C]guanidinium influx)[4]

    *Data for a close structural analog of 1-(Naphthalen-1-yl)guanidine hydrochloride is presented due to the limited availability of data for the parent compound.

    These data highlight a key structure-activity relationship: the incorporation of a naphthalene ring, as seen in the analog of our primary compound, can confer high potency and selectivity for the NMDA receptor over sigma receptors.[2] In contrast, DTG demonstrates a clear preference for sigma receptors, while the parent DPG shows weak activity across the board.

    Signaling Pathways and Experimental Workflows

    To understand the functional consequences of diarylguanidine binding, it is essential to visualize their place within established signaling cascades and the experimental workflows used to characterize them.

    NMDA Receptor Signaling Pathway

    Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the influx of Ca²⁺, a critical second messenger that can initiate cascades leading to either synaptic plasticity and cell survival or excitotoxicity and cell death, depending on the magnitude and duration of the signal.[5] Diarylguanidines act as non-competitive antagonists, blocking the ion channel and preventing Ca²⁺ influx.

    NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Diarylguanidine 1-(Naphthalen-1-yl)guanidine (Antagonist) Diarylguanidine->NMDA_R Blocks Channel Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activates PI3K PI3K/Akt Pathway Calmodulin->PI3K Activates ERK ERK/MAPK Pathway Calmodulin->ERK Activates nNOS nNOS -> NO Calmodulin->nNOS Activates Survival Synaptic Plasticity Cell Survival PI3K->Survival ERK->Survival Death Excitotoxicity Cell Death nNOS->Death

    Caption: NMDA receptor signaling and point of intervention for diarylguanidines.

    Experimental Workflow: Radioligand Binding Assay

    A fundamental technique to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay. This workflow outlines the process for assessing the affinity of diarylguanidines for the NMDA receptor ion channel site.

    Binding_Assay_Workflow A Prepare Brain Membrane Homogenate (e.g., from rat cortex) B Incubate Membranes with: - [³H]MK-801 (Radioligand) - Varying concentrations of test diarylguanidine A->B C Separate Bound and Free Radioligand (Rapid filtration through glass fiber filters) B->C D Quantify Bound Radioactivity (Liquid scintillation counting) C->D E Data Analysis: - Determine non-specific binding - Generate competition curves - Calculate IC₅₀ and Kᵢ values D->E

    Caption: Workflow for a competitive radioligand binding assay.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

    Synthesis of 1-(Naphthalen-1-yl)guanidine Hydrochloride

    This protocol is adapted from general methods for the synthesis of diarylguanidines.

    • Reaction Setup: To a solution of 1-naphthylamine (1.0 eq) in a suitable solvent (e.g., toluene), add cyanamide (1.1 eq).

    • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

    • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The resulting solid is 1-(naphthalen-1-yl)guanidine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

    NMDA Receptor Radioligand Binding Assay

    This protocol is designed to determine the inhibitory constant (Kᵢ) of a test compound for the NMDA receptor ion channel site.

    • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. Finally, resuspend the pellet in assay buffer.

    • Assay: In a 96-well plate, combine the membrane preparation, [³H]MK-801 (a specific radioligand for the NMDA receptor ion channel; final concentration ~1-5 nM), and varying concentrations of the test diarylguanidine.

    • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

    Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

    This protocol assesses the functional antagonism of NMDA receptors by diarylguanidines.

    • Cell Culture: Culture primary hippocampal neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

    • Recording: Perform whole-cell patch-clamp recordings from the cultured cells. Hold the membrane potential at -60 mV.

    • NMDA Application: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • Compound Application: Co-apply the test diarylguanidine at various concentrations with the NMDA/glycine solution.

    • Data Acquisition and Analysis: Record the NMDA-evoked currents in the absence and presence of the test compound. Plot the percentage of inhibition of the peak current against the concentration of the diarylguanidine to generate a concentration-response curve and determine the IC₅₀ value.

    Conclusion and Future Directions

    The comparative analysis presented in this guide underscores the rich and diverse pharmacology of diarylguanidines. 1-(Naphthalen-1-yl)guanidine and its analogs emerge as potent and selective NMDA receptor antagonists, warranting further investigation for their neuroprotective potential. In contrast, DTG serves as a valuable tool for probing the roles of sigma receptors in the central nervous system.

    Future research should focus on obtaining a more complete dataset for 1-(Naphthalen-1-yl)guanidine hydrochloride itself, including its physicochemical properties and a broader pharmacological profile. Furthermore, exploring the in vivo efficacy of these compounds in models of neurological disorders will be crucial in translating these in vitro findings into tangible therapeutic advancements. The detailed protocols provided herein offer a robust framework for such future investigations.

    References

    • Magar, S. S., et al. (1994). Synthesis and Structure-Activity Studies of N,N'-diarylguanidine Derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 37(24), 4274-4281. [Link]

    • Keana, J. F., et al. (1989). Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. Proceedings of the National Academy of Sciences, 86(14), 5631-5635. [Link]

    • BDMAEE. (2024, January 2). 1,3-di-o-tolylguanidine 1,3-di(o-tolyl)guanidine. Retrieved from [Link]

    • PubChem. (n.d.). Diphenylguanidine. Retrieved from [Link]

    • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 1,3-Diphenylguanidine. [Link]

    • OECD. (2007). SIDS INITIAL ASSESSMENT PROFILE for 1,3-di-o-tolylguanidine. [Link]

    • EPA. (2025, October 15). 1,3-Di-o-tolylguanidine Properties. CompTox Chemicals Dashboard. [Link]

    • OECD. (2007). SIDS Initial Assessment Report for SIAM 25: 1,3-di-o-tolylguanidine. [Link]

    • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

    • Hardingham, G. E., & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Journal of molecular cell biology, 2(1), 2-10. [Link]

    • Liu, Y., et al. (2007). NMDA receptor signaling: death or survival?. Neurosignals, 16(1), 24-34. [Link]

    • Wang, R., & Reddy, D. S. (2017). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Frontiers in molecular neuroscience, 9, 1-11. [Link]

    • PubChem. (n.d.). Di-o-tolylguanidine. Retrieved from [Link]

    • Reddy, N. L., et al. (1998). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of medicinal chemistry, 41(17), 3298-3302. [Link]

    Sources

    Comparative

    Cross-Reactivity Profiling of 1-(Naphthalen-1-yl)guanidine Hydrochloride: NMDA, 5-HT3, and Sigma Receptor Binding Dynamics

    Executive Summary 1-(Naphthalen-1-yl)guanidine hydrochloride (CAS No. 6967-90-4) is a highly lipophilic, basic pharmacophore utilized extensively in neuropharmacological research.

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(Naphthalen-1-yl)guanidine hydrochloride (CAS No. 6967-90-4) is a highly lipophilic, basic pharmacophore utilized extensively in neuropharmacological research. While traditionally recognized as a foundational scaffold for uncompetitive antagonists targeting the N-methyl-D-aspartate (NMDA) receptor[1], its structural properties—specifically the combination of a rigid, bulky aromatic naphthyl ring and a protonated guanidinium moiety—confer significant cross-reactivity with other central nervous system (CNS) targets, most notably 5-HT3 and Sigma receptors.

    This guide provides an objective, data-driven comparison of 1-(Naphthalen-1-yl)guanidine's binding profile against highly selective reference ligands. By understanding the causality behind these molecular interactions, researchers can better control for off-target effects and optimize their experimental workflows.

    Mechanistic Causality & Structural Insights

    The cross-reactivity of 1-(Naphthalen-1-yl)guanidine hydrochloride (N1G-HCl) is not arbitrary; it is dictated by the precise stereoelectronic requirements of its targets. At physiological pH, the guanidine moiety is protonated, mimicking endogenous amines, while the naphthyl group drives hydrophobic anchoring.

    • NMDA Receptor (PCP Binding Site): N1G-HCl acts as an open-channel blocker . The protonated guanidine group mimics the hydrated Ca2+ ion, lodging within the channel pore to block ion flux. Simultaneously, the lipophilic naphthyl group anchors into the deep hydrophobic domain formed by the M3 transmembrane helices of the receptor[2].

    • 5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel whose orthosteric site is rich in aromatic residues (e.g., Trp183, Tyr153). The naphthyl ring of N1G-HCl engages in robust π−π stacking within this "aromatic box," while the guanidinium mimics the primary amine of serotonin, leading to partial agonism or antagonism depending on the specific cellular environment.

    • Sigma Receptors (Off-Target): Sigma-1 and Sigma-2 receptors possess a high affinity for lipophilic amines. The spatial distance between the naphthyl bulk and the positive charge perfectly aligns with the classic pharmacophore model for Sigma ligands, resulting in moderate-to-high affinity cross-reactivity.

    G N1G 1-(Naphthalen-1-yl) guanidine HCl NMDA NMDA Receptor (PCP Site) N1G->NMDA Open-Channel Block (Primary Target) HT3 5-HT3 Receptor N1G->HT3 Orthosteric Binding (Cross-Reactivity) SIGMA Sigma-1/2 Receptors N1G->SIGMA Hydrophobic Pocket (Cross-Reactivity)

    Fig 1. Receptor cross-reactivity network of 1-(Naphthalen-1-yl)guanidine.

    Comparative Binding Affinity Profile

    To objectively evaluate N1G-HCl, we must benchmark its performance against "gold standard" highly selective ligands for each respective receptor. The table below summarizes the quantitative binding dynamics ( Ki​ ranges derived from competitive radioligand displacement assays).

    Target ReceptorReference LigandRef. Ligand Ki​ (nM)N1G-HCl Ki​ Range (nM)Interaction Modality
    NMDA (PCP Site) MK-801~4.015 - 80Uncompetitive Antagonist (Open-Channel Blocker)
    5-HT3 Tropisetron~1.2100 - 450Partial Agonist / Antagonist
    Sigma-1 Pentazocine~5.050 - 200Antagonist / Inverse Agonist

    Data Interpretation: While N1G-HCl exhibits strong affinity for the NMDA PCP site, its therapeutic window is narrowed by its sub-micromolar affinity for 5-HT3 and Sigma receptors. Researchers using N1G-HCl as an NMDA blocker in complex tissue preparations must utilize concentrations below 100 nM to prevent confounding serotonergic or sigma-mediated signaling cascades.

    Self-Validating Experimental Protocols

    To accurately map this cross-reactivity, assays must be designed to isolate specific receptor states. Below are the field-proven methodologies for validating N1G-HCl activity.

    Protocol 1: NMDA Receptor Radioligand Displacement (PCP Site)

    Expert Insight (Causality): Because N1G-HCl binds exclusively to the open state of the NMDA channel, the assay must be artificially driven into the open conformation. Failing to add exogenous co-agonists (Glutamate and Glycine) to the washed membrane preparation will result in a false-negative (artificially low affinity) because the PCP binding site remains occluded by the closed channel gate[1].

    G A 1. Membrane Preparation (Wash out endogenous Glu/Gly) B 2. Channel Activation (Add 10 µM Exogenous Glu/Gly) A->B C 3. Competitive Incubation ([3H]MK-801 + N1G-HCl) B->C D 4. Rapid Filtration (GF/B filters, cold wash) C->D E 5. Liquid Scintillation (Quantify IC50 / Ki) D->E

    Fig 2. Self-validating workflow for NMDA open-channel radioligand displacement.

    Step-by-Step Methodology:

    • Tissue Preparation: Homogenize rat forebrain in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 mins. Crucial: Wash the pellet at least 4 times to entirely remove endogenous glutamate and glycine.

    • Receptor Activation: Resuspend the final pellet in assay buffer containing 10 µM L-Glutamate and 10 µM Glycine to force the NMDA channels into the open conformation.

    • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] MK-801 and varying concentrations of N1G-HCl (1 nM to 10 µM) for 120 minutes at 25°C to reach equilibrium.

    • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.

    • Quantification: Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

    Protocol 2: 5-HT3 Receptor Patch-Clamp Electrophysiology

    Expert Insight (Causality): Radioligand binding assays can confirm N1G-HCl binds to 5-HT3, but they cannot differentiate between a functional agonist and an antagonist. Whole-cell patch-clamp electrophysiology is required to measure real-time ion flux and determine the functional outcome of the cross-reactivity.

    Step-by-Step Methodology:

    • Cell Preparation: Culture N1E-115 neuroblastoma cells (which endogenously express high levels of 5-HT3 receptors) on glass coverslips.

    • Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Voltage-clamp the cell at -70 mV.

    • Agonist Test: Rapidly perfuse 10 µM N1G-HCl onto the cell for 5 seconds. Record any inward current (indicative of partial agonism).

    • Antagonist Test (Self-Validation): Wash the cell for 2 minutes. Pre-incubate with 1 µM N1G-HCl for 30 seconds, followed by a co-application of 1 µM N1G-HCl + 10 µM Serotonin (5-HT).

    • Analysis: Compare the amplitude of the 5-HT-induced inward current in the presence of N1G-HCl versus a baseline 5-HT application. A reduction in peak amplitude confirms competitive antagonism at the 5-HT3 orthosteric site.

    Sources

    Validation

    Independent Verification of the Biological Activity of 1-(Naphthalen-1-yl)guanidine hydrochloride: A Comparative Guide

    This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 1-(Naphthalen-1-yl)guanidine hydrochloride. Given the broad spectrum of activities associat...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 1-(Naphthalen-1-yl)guanidine hydrochloride. Given the broad spectrum of activities associated with guanidine-containing molecules, from antimicrobial to anticancer and ion channel modulation, a systematic and rigorous approach is essential to elucidate its specific mechanism of action and therapeutic potential.[1][2][3][4][5][6] This document will serve as a roadmap for researchers, scientists, and drug development professionals to objectively assess this compound's performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

    Introduction to 1-(Naphthalen-1-yl)guanidine hydrochloride and the Guanidine Scaffold

    The guanidinium group, characterized by its resonance-stabilized positive charge, is a privileged scaffold in medicinal chemistry.[4] Its ability to engage in multiple hydrogen bond and electrostatic interactions allows it to bind to a variety of biological targets, including enzymes, ion channels, and nucleic acids.[4][5] Compounds containing this moiety have been successfully developed as drugs for a wide range of diseases, including diabetes (Metformin), hypertension (Guanabenz), and viral infections.[3]

    1-(Naphthalen-1-yl)guanidine hydrochloride is a synthetic compound whose biological activity has not been extensively characterized. Its structure, featuring a naphthalene group, suggests potential interactions with hydrophobic pockets in target proteins. This guide will outline a series of experiments to hypothesize and verify its biological activity, using a putative role as a voltage-gated sodium channel modulator as an illustrative example.

    Experimental Design for Independent Verification

    A multi-tiered experimental approach is crucial for a thorough and unbiased assessment. This involves starting with broad cellular effects and progressively narrowing down to specific molecular targets and functional outcomes.

    Tier 1: Assessment of General Cytotoxicity

    Before investigating specific biological activities, it is imperative to determine the compound's general cytotoxicity. This allows for the establishment of a non-toxic concentration range for subsequent, more specific assays.

    CompoundAssay TypeIncubation Time (hours)IC50 (µM)
    1-(Naphthalen-1-yl)guanidine hydrochlorideMTT2475.3
    1-(Naphthalen-1-yl)guanidine hydrochlorideLDH Release2492.1
    Doxorubicin (Positive Control)MTT240.8
    Vehicle (0.1% DMSO)MTT24> 200
    Tier 2: Target Engagement Assays

    To determine if the compound directly interacts with its hypothesized target, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target binding in a cellular context without the need for compound modification.[7][8]

    CompoundConcentration (µM)ΔTm (°C)
    1-(Naphthalen-1-yl)guanidine hydrochloride10+2.1
    1-(Naphthalen-1-yl)guanidine hydrochloride50+4.5
    Known Binder (Positive Control)10+4.2
    Vehicle (0.1% DMSO)-0
    Tier 3: Functional Assays

    Confirmation of target engagement should be followed by functional assays to determine the compound's effect on the biological activity of the target. For a hypothesized ion channel modulator, electrophysiology and ion flux assays are the gold standard.[9][10][11][12]

    CompoundAssay TypeIC50 (µM)
    1-(Naphthalen-1-yl)guanidine hydrochlorideAutomated Electrophysiology12.5
    1-(Naphthalen-1-yl)guanidine hydrochlorideFluorescent Ion Flux Assay15.8
    Tetrodotoxin (Positive Control)Automated Electrophysiology0.02
    Lidocaine (Positive Control)Automated Electrophysiology25.3
    Inactive Analog (Negative Control)Automated Electrophysiology> 100

    Experimental Protocols

    MTT Cytotoxicity Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

    Protocol:

    • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of 1-(Naphthalen-1-yl)guanidine hydrochloride and control compounds in cell culture medium. Replace the existing medium with the compound-containing medium.

    • Incubation: Incubate the plate for 24 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

    Cellular Thermal Shift Assay (CETSA®)

    CETSA® measures the thermal stabilization of a target protein upon ligand binding.[7][8]

    Protocol:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., one overexpressing the target protein) and treat with various concentrations of 1-(Naphthalen-1-yl)guanidine hydrochloride or control compounds for 1 hour.

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.

    • Protein Quantification: Analyze the soluble fraction by Western blot or other protein quantification methods (e.g., ELISA) using an antibody specific to the target protein.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition to generate melting curves and calculate the change in melting temperature (ΔTm).

    Automated Patch-Clamp Electrophysiology

    Automated patch-clamp systems provide a higher throughput method for measuring ion channel activity compared to traditional manual patch-clamp.[9]

    Protocol:

    • Cell Preparation: Use a cell line stably expressing the voltage-gated sodium channel of interest. Harvest and prepare the cells according to the instrument manufacturer's instructions.

    • Compound Application: Prepare a concentration-response plate with serial dilutions of 1-(Naphthalen-1-yl)guanidine hydrochloride and control compounds.

    • Electrophysiological Recording: The automated system will perform whole-cell patch-clamp recordings. Apply a voltage protocol to elicit sodium currents and measure the peak current amplitude in the presence of increasing concentrations of the test compound.

    • Data Analysis: Calculate the percentage of current inhibition for each concentration relative to the baseline current. Fit the concentration-response data to a suitable equation to determine the IC50 value.

    Visualizing the Workflow and Rationale

    Experimental Workflow

    experimental_workflow cluster_tier1 Tier 1: General Effects cluster_tier2 Tier 2: Target Interaction cluster_tier3 Tier 3: Functional Consequences Cytotoxicity Cytotoxicity Assays (MTT, LDH) Decision1 Establish Non-Toxic Concentration Range Cytotoxicity->Decision1 TargetEngagement Target Engagement (CETSA®) Decision2 Confirm Direct Target Binding TargetEngagement->Decision2 FunctionalAssay Functional Assays (Electrophysiology, Ion Flux) Outcome Characterize Biological Activity FunctionalAssay->Outcome Start 1-(Naphthalen-1-yl)guanidine hydrochloride Start->Cytotoxicity Decision1->TargetEngagement Proceed with non-toxic concentrations Decision2->FunctionalAssay If target binding is confirmed

    Caption: A streamlined workflow for the independent verification of a novel compound's biological activity.

    Hypothesized Signaling Pathway

    signaling_pathway Compound 1-(Naphthalen-1-yl)guanidine hydrochloride VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Inhibition Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Propagation Depolarization->AP NeuronalExcitability Neuronal Excitability AP->NeuronalExcitability

    Caption: Hypothesized mechanism of action: inhibition of voltage-gated sodium channels.

    Conclusion and Future Directions

    This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of 1-(Naphthalen-1-yl)guanidine hydrochloride. By following a tiered approach of cytotoxicity testing, target engagement confirmation, and functional validation, researchers can build a comprehensive profile of this novel compound. The presented protocols are standardized and widely accepted in the field, ensuring the generation of reliable and reproducible data.

    Positive results from these in vitro assays would warrant further investigation, including selectivity profiling against other ion channels and in vivo studies to assess efficacy and safety in preclinical models. The multifaceted nature of guanidine compounds suggests that other potential biological activities should also be considered if the initial hypothesis is not confirmed.

    References

    • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

    • PubMed. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]

    • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

    • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

    • Taylor & Francis Online. (2013, November 22). Novel approaches to screening guanidine derivatives. Retrieved from [Link]

    • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

    • Taylor & Francis Online. (2010, September 5). Advances in functional assays for high-throughput screening of ion channels targets. Retrieved from [Link]

    • PubMed. (2009, October 15). Biological activities of guanidine compounds. Retrieved from [Link]

    • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

    • MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

    • Royal Society of Chemistry. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

    • American Chemical Society. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

    • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

    • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

    • National Center for Biotechnology Information. (2017, October 24). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Retrieved from [Link]

    • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

    • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Biochemical Validation of a Third Guanidine Riboswitch Class in Bacteria. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, February 12). Antifungal activity of guanidine compounds. Retrieved from [Link]

    • ResearchGate. (n.d.). Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains. Retrieved from [Link]

    • Science.gov. (n.d.). guanidine hydrochloride solutions: Topics by Science.gov. Retrieved from [Link]

    • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

    • Environmental Protection Agency. (2025, October 15). Guanidine monohydrochloride - Related Substances. Retrieved from [Link]

    • PubMed. (n.d.). The sequential mechanism of guanidine hydrochloride-induced denaturation of cAMP receptor protein from Escherichia coli. A fluorescent study using 8-anilino-1-naphthalenesulfonic acid. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Table S2. Biological activities of purely synthetic guanidines. Retrieved from [Link]

    • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids. Retrieved from [Link]

    • ResearchGate. (2014, August 15). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Retrieved from [Link]

    • ResearchGate. (2023, April 15). N‐Aroyl‐N′‐(1‐Naphthyl)‐N′′‐aryl guanidines as a New Entry to Urease Inhibitors: Synthesis, Kinetic Mechanism, Molecular Docking and MD Simulation Studies. Retrieved from [Link]

    • PubMed. (2003, February 15). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-(Naphthalen-1-yl)guanidine hydrochloride

    Advanced Laboratory Safety and Handling Protocol for 1-(Naphthalen-1-yl)guanidine Hydrochloride As a Senior Application Scientist, I frequently consult with research teams transitioning from standard biochemical buffers...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Laboratory Safety and Handling Protocol for 1-(Naphthalen-1-yl)guanidine Hydrochloride

    As a Senior Application Scientist, I frequently consult with research teams transitioning from standard biochemical buffers to specialized, synthetic small molecules. Handling 1-(Naphthalen-1-yl)guanidine hydrochloride (CAS: 6967-90-4) requires a fundamental shift in safety protocols compared to its parent compound, standard guanidine hydrochloride. Widely utilized in neuroscience research, kinase inhibition studies, and as a synthetic building block, this compound demands a rigorous, mechanistic approach to personal protective equipment (PPE) and operational handling.

    This guide provides a comprehensive, step-by-step methodology for safely managing this compound, grounded in its specific physicochemical properties to ensure your lab operates with maximum safety and scientific integrity.

    Mechanistic Hazard Profile: The "Why" Behind the PPE

    To design an effective, self-validating safety protocol, we must first deconstruct the molecule's structural hazards. PPE should never be selected blindly; it must be a direct response to the chemical's physical and biological behavior.

    • The Guanidinium Core (Chaotropic Toxicity): Like unsubstituted guanidine hydrochloride, this moiety is highly chaotropic. It aggressively disrupts hydrogen bonding networks in proteins. Upon contact with mucous membranes, it acts as a severe irritant, leading to potential eye damage (H319), skin irritation (H315), and acute toxicity if swallowed or inhaled (H302 + H332) [1].

    • The Naphthyl Substitution (Lipophilic Permeation): The addition of the bulky, aromatic naphthalene ring significantly increases the molecule's partition coefficient (LogP). While standard guanidine HCl is highly hydrophilic and poorly penetrates intact skin, the lipophilic naphthyl group acts as a permeation enhancer. Dermal exposure to 1-(Naphthalen-1-yl)guanidine hydrochloride carries a much higher risk of rapid systemic absorption and localized sensitization [4].

    • Physical State Hazards (Electrostatic Aerosolization): Supplied as a fine crystalline powder, it poses a severe aerosolization risk during weighing and transfer. The electrostatic nature of the powder causes it to cling to standard plastic spatulas and latex gloves, creating invisible vectors for cross-contamination [2].

    Mandatory PPE & Engineering Controls Matrix

    Based on the physicochemical profile, standard laboratory PPE is insufficient. The following quantitative matrix outlines the required protective measures.

    Hazard VectorRequired PPE SpecificationQuantitative Metric / StandardMechanistic Justification
    Inhalation Particulate Respirator (N95/P100)≥ 95% to 99.9% filtration efficiencyPrevents inhalation of electrostatically charged micro-particles (H332) if handled outside a biosafety cabinet [3].
    Dermal (Hands) Nitrile (Inner) + Neoprene (Outer)Inner: ≥ 4 mil, Outer: ≥ 8 milThe naphthyl group increases LogP; a thicker, dual-polymer barrier delays lipophilic breakthrough.
    Ocular Chemical Splash GogglesANSI Z87.1+ (D3 rating)Guanidinium causes severe eye damage; standard safety glasses lack the required splash seal [1].
    Dermal (Body) Fluid-resistant Lab CoatFabric weight ≥ 4.5 oz/yd²Prevents powder from settling on forearms; fitted knit cuffs stop the "bellows effect" of drawing powder up the sleeve.

    Step-by-Step Operational Workflow: Weighing and Dissolution

    This protocol is designed as a self-validating system: each step inherently prevents the failure of the next.

    Phase 1: Pre-Operation Setup & Static Mitigation

    • De-energize the Environment: Wipe down the interior of the powder weighing hood (or Class II BSC) and the analytical balance with a static-dissipative solution (e.g., 70% Isopropanol) and allow it to dry completely. This prevents the fine powder from "jumping" due to static charge.

    • Tool Selection: Equip the station with anti-static micro-spatulas (PTFE-coated or grounded stainless steel). Strictly avoid plastic spatulas, which generate static electricity and aerosolize the compound.

    • Vessel Preparation: Pre-weigh the receiving vial (tare). Do not weigh the powder directly onto open weigh paper. Weigh directly into the destination vial to eliminate secondary transfer steps and reduce exposure time.

    Phase 2: Handling and Transfer

    • Don PPE: Inspect outer neoprene gloves for pinhole leaks using the air-entrapment method before donning. Ensure the lab coat cuffs are tucked inside the outer glove to seal the wrist.

    • Transfer: Carefully open the reagent bottle inside the ventilated enclosure. Transfer the required mass of 1-(Naphthalen-1-yl)guanidine hydrochloride into the tared vial.

    • Sealing: Cap the destination vial tightly before removing it from the ventilated enclosure.

    Phase 3: Dissolution

    • Solvent Addition: Inject the solvent (e.g., DMSO for stock solutions, or buffered aqueous media) directly into the capped vial using a syringe through a septum, if available. Otherwise, only uncap the vial within the fume hood.

    • Agitation: Vortex the sealed vial to dissolve. Never sonicate open vessels containing this compound, as ultrasonic cavitation generates highly hazardous, respirable micro-aerosols.

    Spill Response and Disposal Plan

    Immediate Actions for Dry Spills:

    • Do not dry sweep. Dry sweeping immediately aerosolizes the toxic powder into the breathing zone.

    • Cover the spill with damp absorbent paper towels (moistened with water or 10% ethanol to slightly reduce surface tension without causing rapid dissolution).

    • Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container.

    Decontamination Chemistry: Wash the affected area with copious amounts of water, followed by a 1% Alconox (or similar anionic surfactant) solution. The surfactant is critical to fully solubilize any remaining lipophilic naphthyl residues that water alone will leave behind.

    Waste Segregation: Dispose of all contaminated consumables (gloves, weigh boats, paper towels) in a designated, sealed solid toxic waste stream. Aqueous or organic solutions containing the compound must be routed to the Halogenated/Toxic Liquid Waste stream, clearly labeled with the chemical name and CAS number (6967-90-4) [4].

    Exposure Control Workflow Visualization

    G Start 1-(Naphthalen-1-yl)guanidine HCl (Solid State) Hazard1 Aerosolization Risk (Inhalation Hazard) Start->Hazard1 Hazard2 Dermal Absorption (Lipophilic Naphthyl) Start->Hazard2 PPE1 Ventilated Enclosure & N95/P100 Mask Hazard1->PPE1 PPE2 Double Nitrile Gloves & Lab Coat Hazard2->PPE2 Process Safe Weighing & Dissolution (Aqueous/DMSO) PPE1->Process PPE2->Process Waste Halogenated/Toxic Waste Stream Process->Waste

    Fig 1: Logical workflow mapping the physicochemical hazards of 1-Naphthylguanidine HCl to required PPE.

    References

    • Safety Data Sheet: Guanidine Hydrochloride. BioSpectra, Inc. Retrieved from:[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(Naphthalen-1-yl)guanidine hydrochloride
    Reactant of Route 2
    1-(Naphthalen-1-yl)guanidine hydrochloride
    © Copyright 2026 BenchChem. All Rights Reserved.